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  • Product: Decyl isovalerate
  • CAS: 72928-48-4

Core Science & Biosynthesis

Foundational

chemical and physical properties of decyl isovalerate

An In-Depth Technical Guide to the Chemical and Physical Properties of Decyl Isovalerate Abstract and Introduction Decyl isovalerate (CAS No. 72928-48-4), also known as decyl 3-methylbutanoate, is a fatty acid ester char...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Decyl Isovalerate

Abstract and Introduction

Decyl isovalerate (CAS No. 72928-48-4), also known as decyl 3-methylbutanoate, is a fatty acid ester characterized by its ten-carbon alcohol chain (decanol) and a five-carbon branched-chain carboxylic acid (isovaleric acid). As a member of the long-chain ester family, its physicochemical properties are dominated by a significant lipophilic character, rendering it practically insoluble in water but highly soluble in nonpolar organic solvents and alcohols.[1] While traditionally utilized in the flavor and fragrance industry, the unique properties of long-chain fatty acid esters are garnering increasing interest within the pharmaceutical sciences.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the . Beyond a simple recitation of data, this document elucidates the scientific principles behind these properties and their implications for practical application. We will explore its structural and analytical characterization, methodologies for property determination, chemical stability, and its potential role as a functional excipient in advanced drug delivery systems. The high lipophilicity and ester chemistry of decyl isovalerate position it as a candidate for lipid-based formulations, which are a key strategy for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all further physicochemical analysis.

Nomenclature and Chemical Identifiers
  • IUPAC Name: decyl 3-methylbutanoate

  • Common Synonyms: Decyl isovalerate, Decyl 3-methylbutyrate[1]

  • CAS Number: 72928-48-4[1][4][5][6]

  • EINECS Number: 277-077-4[1]

Molecular Formula and Weight
  • Molecular Formula: C₁₅H₃₀O₂[4][6][7]

  • Molecular Weight: 242.40 g/mol [1][7]

Molecular Structure

Decyl isovalerate is the ester formed from the condensation of n-decanol and isovaleric acid (3-methylbutanoic acid). The structure consists of a linear ten-carbon alkyl chain linked via an ester functional group to an isopentyl acyl group.

Caption: Molecular Structure of Decyl Isovalerate.

Physicochemical Properties

The physical properties of decyl isovalerate dictate its behavior in various systems, from simple solutions to complex biological environments.

Summary of Physical Properties
PropertyValueConditionsReference(s)
Appearance Colorless to pale yellow clear liquidAmbient[1]
Molecular Weight 242.40 g/mol -[1][7]
Specific Gravity 0.859 - 0.865@ 25 °C[1]
Density ~0.86 g/mL@ 25 °C[1]
Refractive Index 1.422 - 1.434@ 20 °C[1]
Boiling Point 285 - 287 °C@ 760 mmHg[1]
Flash Point 125 °C (257 °F)Closed Cup[1]
Vapor Pressure 0.004 mmHg (estimated)@ 25 °C[1]
Solubility Soluble in alcohol; Insoluble in waterAmbient[1]
Water Solubility 0.134 mg/L (estimated)@ 25 °C[1]
LogP (o/w) 6.234 (estimated)-[1]
Assay Purity 95.00 - 100.00 %-
Detailed Property Analysis
  • Physical State and Organoleptic Properties: At standard temperature and pressure, decyl isovalerate is a liquid with low volatility, as indicated by its high boiling point and low vapor pressure.[1] It is reported to have fruity and waxy odor notes, which underpins its use in the fragrance industry.

  • Density and Refractive Index: The density is less than that of water.[1] The refractive index, a measure of how light propagates through the substance, is a critical parameter for quality control, confirming both identity and purity.

  • Solubility and Lipophilicity (LogP): The molecule's long alkyl chain makes it highly nonpolar. The estimated LogP value of 6.234 signifies strong lipophilicity, meaning it has a high affinity for fatty or oily environments and a very low affinity for aqueous media.[1] This property is paramount for its potential use in drug delivery, as it can act as a vehicle for other highly lipophilic compounds.

Spectroscopic and Analytical Characterization

While specific, peer-reviewed spectra for decyl isovalerate are not widely published, its structure allows for a robust prediction of its spectral characteristics based on well-established principles of analytical chemistry.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the decyl and isovalerate moieties.

    • ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).

    • ~2.15 ppm (doublet): Protons on the carbon adjacent to the carbonyl group (-CH₂ -C=O).

    • ~2.0 ppm (multiplet): The single proton of the isopropyl group (-CH (CH₃)₂).

    • ~1.6 ppm (multiplet): Protons on the second carbon of the decyl chain (-O-CH₂-CH₂ -).

    • ~1.2-1.4 ppm (broad multiplet): A large, integrated signal from the central methylene (-CH₂-) groups of the decyl chain.

    • ~0.95 ppm (doublet): The six equivalent protons of the two methyl groups on the isovalerate moiety (-CH(CH₃ )₂).

    • ~0.88 ppm (triplet): The terminal methyl group of the decyl chain (-CH₂-CH₃ ).

  • ¹³C NMR: The carbon spectrum will show a signal for each of the 15 unique carbon atoms.

    • ~173 ppm: The ester carbonyl carbon (C =O).

    • ~65 ppm: The carbon adjacent to the ester oxygen (-O-C H₂-).

    • ~44 ppm: The methylene carbon adjacent to the carbonyl (C H₂-C=O).

    • ~20-35 ppm: A series of signals for the remaining methylene carbons of the decyl chain and the methine carbon of the isovalerate group.

    • ~22.5 ppm: The two equivalent methyl carbons of the isovalerate moiety.

    • ~14 ppm: The terminal methyl carbon of the decyl chain.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the ester carbonyl group.

  • ~1735-1750 cm⁻¹: Strong C=O stretching vibration.

  • ~1150-1250 cm⁻¹: Strong C-O stretching vibration.

  • ~2850-2960 cm⁻¹: Multiple strong C-H stretching vibrations from the numerous alkyl groups.

Predicted Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) at m/z = 242.4 is expected, though it may be of low intensity. The fragmentation pattern will be characteristic of a long-chain ester.

  • Acylium Ion: A prominent peak corresponding to the isovalerate acylium ion [ (CH₃)₂CHCH₂CO ]⁺ at m/z = 85 .

  • McLafferty Rearrangement: A characteristic rearrangement peak at m/z = 102 , corresponding to the enol form of isovaleric acid [ (CH₃)₂C=CH(OH) ]⁺.

  • Decyl Fragments: A series of fragment ions corresponding to the loss of alkenes from the decyl chain, separated by 14 mass units (CH₂). The decene fragment [C₁₀H₂₀]⁺ may be observed at m/z = 140 .

Experimental Protocols for Property Determination

The following protocols describe standard laboratory procedures for determining key physical properties. The causality behind these choices lies in their precision, reliability, and accessibility in a standard research environment.

Protocol for Density Measurement

This protocol uses a graduated cylinder and an analytical balance, a fundamental and self-validating method based on the definition of density (mass/volume).[5][8]

  • Preparation: Obtain a clean, dry 25 mL or 50 mL graduated cylinder.

  • Tare Mass: Place the empty graduated cylinder on a calibrated analytical balance and record its mass (m₁), or tare the balance to zero.

  • Volume Measurement: Carefully add approximately 20-40 mL of decyl isovalerate to the cylinder. To avoid parallax error, read the volume (V) from the bottom of the meniscus at eye level. Record the volume to the highest precision possible (e.g., ±0.1 mL).

  • Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).

  • Calculation: The mass of the liquid (m) is m₂ - m₁. Calculate the density (ρ) using the formula: ρ = m / V

  • Validation: Repeat the measurement 2-3 times and calculate the average to ensure precision. The procedure should be conducted at a controlled temperature (e.g., 25 °C), as density is temperature-dependent.

Protocol for Refractive Index Measurement

The Abbe refractometer provides a rapid and highly accurate measurement of refractive index, relying on the principle of total internal reflection.[4][6][7]

  • Instrument Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing 1-2 drops of distilled water (n_D = 1.3330 at 20°C) onto the clean, dry surface of the measuring prism.

  • Prism Closure: Gently close the illuminating prism and lock it.

  • Focusing: Look through the eyepiece and use the main adjustment knob to bring the boundary between the light and dark fields into view.

  • Dispersion Correction: Rotate the chromatic dispersion compensator dial until the boundary is a sharp, non-colored line.

  • Measurement: Adjust the main knob again to center the sharp boundary line precisely on the crosshairs of the eyepiece.

  • Reading: Press the switch to illuminate the internal scale and read the refractive index value.

  • Sample Measurement: Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) and allow them to dry completely. Apply 1-2 drops of decyl isovalerate and repeat steps 2-6.

  • Validation: Ensure the measurement is taken at the specified temperature (20 °C), using the instrument's temperature controller if available.

General Workflow for Compound Characterization

The logical flow for characterizing a compound like decyl isovalerate ensures that identity, purity, and key properties are established systematically.

Caption: Workflow for Physicochemical Characterization.

Relevance in Pharmaceutical and Chemical Research

While its primary commercial use is in flavor and fragrance, the molecular characteristics of decyl isovalerate make it a compound of significant interest for pharmaceutical research, particularly in drug delivery.

Potential as a Lipid-Based Excipient

Many promising API candidates are abandoned due to poor aqueous solubility, which leads to low oral bioavailability. Lipid-Based Drug Delivery Systems (LBDDS) are a proven strategy to overcome this challenge by maintaining the drug in a solubilized state within the gastrointestinal tract.[3]

  • Vehicle for Lipophilic Drugs: Decyl isovalerate, with its high lipophilicity (LogP ~6.2), can act as an oily vehicle to dissolve poorly water-soluble drugs (BCS Class II and IV).[1] Formulating a drug within a lipid excipient can bypass the dissolution rate-limiting step of absorption.[3]

  • Component of SEDDS/SMEDDS: It could serve as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous fluids, such as those in the GI tract.

  • Enhanced Lymphatic Uptake: Long-chain triglycerides and esters are known to promote drug absorption into the lymphatic system.[9] This pathway avoids first-pass metabolism in the liver, which can significantly increase the bioavailability of susceptible drugs. The C10 alkyl chain of decyl isovalerate makes it a candidate for formulations targeting this absorption route.

Synthesis and Chemical Utility

Decyl isovalerate is readily synthesized via Fischer esterification, reacting n-decanol with isovaleric acid under acidic catalysis. This straightforward synthesis from common, non-exotic starting materials makes it an accessible and economically viable compound for research and potential scale-up. Both n-decanol and isovaleric acid are important platform chemicals in their own right.[10][11]

Safety, Handling, and Stability

  • General Handling: Decyl isovalerate is considered to be of low volatility and is not highly flammable, as indicated by its high flash point of 125 °C.[1] However, standard laboratory safety practices should always be observed. Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses with side shields, chemically resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Stability and Storage: The compound is stable under normal storage conditions.[13] It should be stored in a tightly closed container in a cool, dry place away from direct sunlight.

  • Incompatibilities: As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave it back to decanol and isovaleric acid. It should be kept away from strong oxidizing agents.[13]

  • Hazardous Decomposition: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[13]

Conclusion

Decyl isovalerate is a well-defined chemical entity with a distinct set of physicochemical properties, primarily characterized by its high lipophilicity, low volatility, and ester functionality. While its current applications are concentrated in the flavor and fragrance sector, this guide highlights its significant, largely untapped potential for the pharmaceutical industry. Its properties align perfectly with the requirements for an oily vehicle in lipid-based drug delivery systems, a critical technology for enabling the development of poorly water-soluble drugs. The combination of its straightforward synthesis, predictable chemical behavior, and functional properties makes decyl isovalerate a valuable molecule for further investigation by researchers and drug development professionals.

References

  • Perflavory. decyl isovalerate, 72928-48-4. Available from: [Link]

  • The Good Scents Company. decyl isovalerate, 72928-48-4. Available from: [Link]

  • The Good Scents Company. decyl valerate, 5454-12-6. Available from: [Link]

  • LookChem. Decyl iso-valerate CAS NO.72928-48-4 - BOC Sciences. Available from: [Link]

  • Chemlyte Solutions. Decyl isovalerate, CasNo.72928-48-4. Available from: [Link]

  • NextSDS. decyl isovalerate — Chemical Substance Information. Available from: [Link]

  • MEASUREMENT OF DENSITY Introduction. Available from: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceuticals, 15(4), 497. Available from: [Link]

  • IMPAG. Lipid excipients from Stéarinerie Dubois. Available from: [Link]

  • ABBE REFRACTOMETER. Available from: [Link]

  • Scribd. Refractive Index Measurement Using Abbe Refractometer. Available from: [Link]

  • Kim, D. W., Weerachayaphorn, J., & Kim, J. S. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(5), 629. Available from: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Available from: [Link]

  • Black, R. A., & Cleaves, H. J. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1363. Available from: [Link]

  • ResearchGate. Synthesis of L-menthyl isovalerate by esterification of isovaleric acid with L-menthol under microwave irradiation. Available from: [Link]

Sources

Exploratory

Comprehensive Structural Analysis and Molecular Weight Characterization of Decyl Isovalerate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary Decyl isovalerate (decyl 3-methylbutanoate) is a long-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

Decyl isovalerate (decyl 3-methylbutanoate) is a long-chain aliphatic ester traditionally utilized in flavor and fragrance formulations. Recently, it has garnered interest in pharmaceutical sciences as a potential lipophilic prodrug moiety designed to enhance the bioavailability of active pharmaceutical ingredients (APIs). With an exact molecular weight of 242.40 g/mol , the structural analysis of this molecule requires highly specific analytical methodologies to differentiate it from other isomeric esters. This guide details the physicochemical profiling, structural causality, and self-validating analytical workflows required to isolate and characterize decyl isovalerate.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of decyl isovalerate consists of a 10-carbon straight-chain alcohol (decanol) esterified with a 5-carbon branched-chain acid (isovaleric acid). This specific structural configuration imparts significant steric hindrance at the ester bond and extreme lipophilicity, which heavily dictates its behavior in both biological matrices and chromatographic systems[1].

Understanding these baseline properties is the first step in designing a reliable analytical workflow.

Table 1: Physicochemical Properties of Decyl Isovalerate
PropertyValueAnalytical Significance
CAS Number 72928-48-4Primary chemical registry identifier[2].
Molecular Formula C15H30O2Determines the exact mass required for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 242.40 g/mol Target precursor m/z for mass spectrometric detection[3].
XlogP3 (est.) 5.80Indicates extreme lipophilicity; mandates the use of non-polar stationary phases in chromatography[4].
Specific Gravity 0.859 - 0.865 (at 25°C)Relevant for predicting phase partitioning during liquid-liquid extraction[4].
Flash Point 125.00 °CRequires high thermal desorption temperatures during GC injection[4].

Causality in Experimental Design: The SPME-GC-MS Rationale

When extracting long-chain esters like decyl isovalerate from complex biological or botanical matrices (e.g., plant extracts), traditional liquid-liquid extraction often fails due to the co-extraction of interfering matrix lipids.

The Causality of Solid-Phase Microextraction (SPME): We employ SPME because it selectively isolates volatile and semi-volatile compounds based on their affinity to a specific fiber coating, bypassing bulk lipid interference[5]. Because decyl isovalerate is highly non-polar (XlogP3 = 5.80), the addition of sodium chloride (NaCl) to the sample matrix is an absolute requirement. Increasing the ionic strength of the aqueous phase decreases the solubility of the non-polar ester—a phenomenon known as "salting out." This thermodynamic shift forces the decyl isovalerate into the headspace, exponentially increasing its adsorption onto the SPME fiber[6].

Step-by-Step Analytical Workflows

The following protocols are designed as self-validating systems. Each step includes an internal logic check to ensure data integrity.

Workflow A: SPME-GC-MS Protocol for Trace Identification

This workflow is optimized for the detection of decyl isovalerate in complex matrices[5].

  • Matrix Preparation & Salting Out:

    • Action: Homogenize 5.0 g of the sample in a 20 mL headspace vial. Add 5 mL of 20% (w/v) NaCl solution[5].

    • Causality: The high salt concentration suppresses the aqueous solubility of the long-chain ester, driving it into the gaseous headspace for extraction[6].

  • SPME Extraction:

    • Action: Expose a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber to the headspace. Incubate at 60°C for 15 minutes with continuous agitation (250 rpm)[5].

    • Causality: PDMS is a non-polar polymer that perfectly matches the lipophilicity of decyl isovalerate, while DVB provides the necessary surface area to trap the molecule.

  • Thermal Desorption:

    • Action: Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

    • Causality: 250°C is well above the compound's flash point, ensuring rapid and complete volatilization onto the column without thermal degradation.

  • Chromatographic Separation:

    • Action: Utilize a non-polar capillary column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm)[6].

    • Causality: A non-polar stationary phase separates analytes strictly by boiling point and lipophilicity, preventing the severe peak tailing that aliphatic chains exhibit on polar columns.

  • Mass Spectrometry (EI) & Validation:

    • Action: Operate the MS in SCAN mode (m/z 40-400) with an electron ionization energy of 70 eV[6].

    • Causality: 70 eV is the universal standard for EI. It ensures the fragmentation pattern (yielding the molecular ion peak at m/z 242.4) can be reliably cross-referenced against the NIST spectral library for definitive identification.

Workflow B: Nuclear Magnetic Resonance (NMR) Structural Validation

To definitively confirm the ester linkage and the isovalerate branching (differentiating it from straight-chain pentanoates), NMR spectroscopy is required.

  • Sample Dissolution: Dissolve 10 mg of purified decyl isovalerate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS as an internal standard.

  • 1H-NMR Acquisition (400 MHz):

    • Diagnostic Causality: Look for the triplet at ~4.05 ppm (integrating to 2H). This corresponds to the -CH2- protons of the decyl group directly deshielded by the adjacent ester oxygen. The doublet at ~0.95 ppm (integrating to 6H) confirms the presence of the two terminal methyl groups of the branched isovalerate moiety.

  • 13C-NMR Acquisition (100 MHz):

    • Diagnostic Causality: The carbonyl carbon (C=O) will appear characteristically downfield at ~173 ppm, confirming the ester oxidation state. The oxygen-bound carbon (-O-CH2-) will appear at ~64 ppm.

Systemic Visualization

The following diagram maps the logical progression of the SPME-GC-MS analytical workflow, illustrating the causal relationships between sample treatment and instrumental detection.

G A Sample Matrix (e.g., Botanical Extract) B SPME Extraction (PDMS/DVB Fiber) A->B Add NaCl (Salting Out Effect) C Thermal Desorption (GC Inlet, 250°C) B->C 15 min Incubation at 60°C D GC Separation (Non-polar Column) C->D Splitless Injection E Mass Spectrometry (EI, m/z 40-400) D->E Elution based on Lipophilicity F Data Analysis (NIST Matching) E->F 70 eV Fragmentation G Decyl Isovalerate Confirmed (MW: 242.4) F->G m/z 242.4 Detection

Figure 1: SPME-GC-MS analytical workflow for decyl isovalerate extraction and identification.

References

  • Perflavory. "decyl isovalerate, 72928-48-4 - Properties and Organoleptics." Perflavory Database. Available at:[Link]

  • The Good Scents Company. "decyl isovalerate, 72928-48-4." TGSC Information System. Available at:[Link]

  • NextSDS. "decyl isovalerate — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

  • SpectraBase. "Decyl isovalerate - MS (GC) Spectrum." John Wiley & Sons, Inc. Available at: [Link]

  • ResearchGate / Authors. "Development and Optimization Method for Determination of the Strawberries' Aroma Profile." July 2024 Publication. Available at:[Link]

  • MDPI. "Development and Optimization Method for Determination of the Strawberries' Aroma Profile." Molecules / MDPI Open Access. Available at:[Link]

Sources

Foundational

De Novo Biosynthesis of Decyl Isovalerate: Pathway Engineering and Analytical Methodologies

Abstract Decyl isovalerate is a long-chain, branched ester that contributes to the complex aromatic profiles of various natural products and fruits. While short-chain volatile esters (e.g., isoamyl acetate) are well-docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Decyl isovalerate is a long-chain, branched ester that contributes to the complex aromatic profiles of various natural products and fruits. While short-chain volatile esters (e.g., isoamyl acetate) are well-documented, the biosynthesis of long-chain branched esters requires the precise convergence of fatty acid elongation and branched-chain amino acid degradation pathways. This technical guide provides an in-depth analysis of the metabolic pathways, engineering causality, and self-validating analytical workflows required to synthesize and quantify decyl isovalerate in microbial and plant systems.

Elucidation of the Biosynthetic Pathways

The biological synthesis of decyl isovalerate relies on the esterification of two distinct precursors: 1-decanol (a medium-chain fatty alcohol) and isovaleryl-CoA (a branched-chain acyl-CoA).

1-Decanol Biosynthesis (Fatty Acid Elongation)

In natural systems, 1-decanol is derived from the fatty acid synthesis (FAS) pathway. Malonyl-CoA undergoes iterative chain elongation to form decanoyl-ACP or decanoyl-CoA. The critical committed step is the reduction of this activated thioester to a primary alcohol, catalyzed by[1]. Because medium-chain alcohols are highly toxic and readily degraded by the host, maintaining a stable pool of 1-decanol requires strict regulation of competing catabolic pathways.

Isovaleryl-CoA Biosynthesis (Leucine Degradation)

The branched acyl-CoA precursor originates from the degradation of L-leucine. Through transamination by branched-chain amino acid transaminase (BCAT), L-leucine is converted to α-ketoisocaproate. Subsequently, the complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to yield isovaleryl-CoA[2].

Esterification via Alcohol Acyltransferases (AATs)

The final condensation of 1-decanol and isovaleryl-CoA is driven by an Alcohol Acyltransferase (AAT). AATs from botanical sources, such as those found in and , exhibit the necessary structural promiscuity to accommodate both long-chain alcohols and branched acyl-CoAs[3],[4].

Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis (1-Decanol) cluster_1 Branched-Chain Pathway (Isovaleryl-CoA) MalonylCoA Malonyl-CoA DecanoylCoA Decanoyl-CoA/ACP MalonylCoA->DecanoylCoA FAS Complex Decanol 1-Decanol DecanoylCoA->Decanol FAR Enzyme DecylIsovalerate Decyl Isovalerate Decanol->DecylIsovalerate AATase Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH IsovalerylCoA->DecylIsovalerate AATase

Convergent biosynthetic pathways for decyl isovalerate production via AATase esterification.

Metabolic Engineering Strategies: Causality & Logic

Engineering microbial chassis (e.g., E. coli or Yarrowia lipolytica) to produce decyl isovalerate requires overcoming severe precursor bottlenecks and product toxicity.

Eradicating Competing Catabolism

The Causality: When FAR enzymes are overexpressed to generate 1-decanol, the host cell naturally recognizes the fatty alcohol as an energy source, rapidly degrading it via the β-oxidation cycle. The Solution: To ensure precursor accumulation, researchers must delete genes responsible for peroxisome biogenesis or acyl-CoA dehydrogenases. For example, deleting the major peroxisome assembly factor completely halts β-oxidation, acting as a mandatory experimental choice that successfully drives 1-decanol titers above 500 mg/L[1].

Proteome Reallocation and Precursor Feeding

The Causality: De novo synthesis of branched-chain precursors imposes a massive metabolic burden. High-level ester production requires towards the synthetic pathway[5]. The Solution: To bypass the highly regulated upstream steps of amino acid biosynthesis, exogenous L-leucine is fed into the fermentation broth. This directly supplies the BCAT/BCKDH complex, shifting the metabolic flux entirely toward isovaleryl-CoA without triggering native feedback inhibition.

Quantitative Benchmarks

The following table summarizes the quantitative data regarding the production of decyl isovalerate precursors and related branched esters across different biological systems.

Target MoleculeBiological ChassisTiter / AbundanceKey Engineering / Analytical StrategyRef
1-Decanol Yarrowia lipolytica>500 mg/LFAR overexpression, PEX10 deletion[1]
Isovaleryl Esters Escherichia coli8.8 g/LProteome reallocation (23-31%)[5]
Decyl Isovalerate Fragaria (Strawberry)Trace (0.01–0.05%)HS-SPME extraction with NaCl salting-out[6],[7]

Experimental Protocols & Self-Validating Workflows

To accurately synthesize and quantify decyl isovalerate, the experimental workflow must be self-validating, ensuring that biological variance and mechanical extraction errors are accounted for.

Experimental_Workflow Step1 1. Strain Engineering Step2 2. Fed-Batch Fermentation Step1->Step2 Step3 3. HS-SPME Extraction Step2->Step3 Step4 4. GC-MS Quantification Step3->Step4

End-to-end self-validating workflow for the biosynthesis and quantification of ester compounds.

Step-by-Step Methodology

Phase 1: Strain Construction & Validation

  • Synthesize codon-optimized FAR (e.g., from A. thaliana) and AAT genes.

  • Clone into expression vectors under strong constitutive promoters (e.g., TEF1).

  • Self-Validation Check: Prior to fermentation, perform RT-qPCR on the engineered cells. Confirming transcript presence ensures that any downstream lack of ester production is due to metabolic bottlenecks, not failed plasmid integration.

Phase 2: Fermentation & Precursor Feeding

  • Inoculate the engineered strain into 50 mL of minimal media.

  • Grow at 30°C, 250 rpm until an OD600 of 0.8 is reached.

  • Feed 5 mM L-leucine to bypass native amino acid regulation and directly supply the isovaleryl-CoA pathway.

  • Maintain the broth at pH 7.0. Causality: Acidic environments can trigger the spontaneous hydrolysis of newly formed esters back into free alcohols and acids.

Phase 3: HS-SPME Extraction (Salting-Out Effect)

  • Harvest 5 mL of the culture broth into a 20 mL headspace vial.

  • The Salting-Out Causality: Add 1.5 g of NaCl to reach aqueous saturation. Decyl isovalerate is a highly nonpolar, long-chain ester. drastically decreases the ester's solubility in the aqueous phase, forcing the volatile molecules into the headspace[7].

  • Self-Validation Check: Spike the sample with 10 µL of 1 mg/L heptyl acetate as an internal standard. This normalizes the final data against SPME fiber degradation and sample matrix effects.

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace at 40°C for 20 minutes[6].

Phase 4: GC-MS Quantification

  • Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

  • Separate the analytes using a non-polar capillary column (e.g., HP-5MS) with a temperature gradient starting at 50°C (hold 2 min), ramping to 250°C at 10°C/min.

  • Identify decyl isovalerate via mass spectral library matching (NIST) and quantify the absolute titer using the internal standard ratio.

References

  • Title: Production of 1-decanol by metabolically engineered Yarrowia lipolytica. Source: Metabolic Engineering / PubMed URL: [Link]

  • Title: Importance of the isovalerate carboxylation pathway of leucine biosynthesis in the rumen. Source: Applied Microbiology / PubMed URL: [Link]

  • Title: VpAAT1, a Gene Encoding an Alcohol Acyltransferase, Is Involved in Ester Biosynthesis during Ripening of Mountain Papaya Fruit. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Proteome Reallocation Enables the Selective de novo Biosynthesis of Non-Linear, Branched-Chain Acetate Esters. Source: Oak Ridge National Laboratory (ORNL) URL: [Link]

  • Title: Exploring Plant Performance, Fruit Physicochemical Characteristics, Volatile Profiles, and Sensory Properties of Day-Neutral and Short-Day Strawberry Cultivars Grown in Texas. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Development and Optimization Method for Determination of the Strawberries' Aroma Profile. Source: MDPI Molecules URL: [Link]

  • Title: Suppression of Unpleasant Odor Emission from Cut Gypsophila paniculata L. Inflorescences by Isovalerate Ester Formation. Source: Acta Horticulturae URL: [Link]

Sources

Exploratory

Decyl Isovalerate: A Comprehensive Guide to Organic Solvent Solubility and Formulation Thermodynamics

I. The Physicochemical Paradigm of Decyl Isovalerate In the realm of formulation science and lipid-based drug delivery, the selection of an appropriate organic solvent for hydrophobic excipients is a critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

I. The Physicochemical Paradigm of Decyl Isovalerate

In the realm of formulation science and lipid-based drug delivery, the selection of an appropriate organic solvent for hydrophobic excipients is a critical determinant of phase stability, bioavailability, and manufacturing viability. Decyl isovalerate (CAS: 72928-48-4) is a long-chain aliphatic ester synthesized from decanol and isovaleric acid. Characterized by a highly lipophilic profile with an estimated XlogP3 of 5.80[1], it serves as a robust model for understanding the solvation mechanics of non-polar, branched-chain lipids.

As a Senior Application Scientist, I approach solubility not merely as a static property, but as a dynamic thermodynamic equilibrium. The solubility of long-chain esters like decyl isovalerate is governed by the entropic penalty of cavity formation in the solvent and the enthalpic gains from solute-solvent intermolecular interactions[2]. Because decyl isovalerate possesses a bulky, branched isovalerate headgroup and a flexible 10-carbon aliphatic tail, it exhibits a unique solvation profile that strongly favors low-dielectric organic environments while actively resisting aqueous integration (water solubility is a mere 0.134 mg/L at 25 °C)[1].

II. Thermodynamic Solvation Mechanics: The Hansen Space

To predict and manipulate the solubility of decyl isovalerate across various organic solvents, we must abandon simplistic "like-dissolves-like" heuristics and employ Hansen Solubility Parameters (HSP) . The HSP framework decomposes the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[3].

For decyl isovalerate:

  • Dispersion Forces ( δD​ ): The dominant thermodynamic driver. The long C10 hydrocarbon chain generates substantial London dispersion forces, aligning its δD​ closely with aliphatic and aromatic hydrocarbons (approx. 15.5–16.5 MPa 1/2 ).

  • Polar Forces ( δP​ ): Minimal. The ester linkage provides a localized dipole, but it is sterically shielded by the branched isovalerate group and the long decyl chain, resulting in a low δP​ .

  • Hydrogen Bonding ( δH​ ): Restricted. The carbonyl oxygen acts as a weak hydrogen-bond acceptor, but the molecule lacks any hydrogen-bond donors, keeping δH​ extremely low.

When the HSP coordinates of decyl isovalerate are mapped within a 3D Hansen space, solvents whose coordinates fall within the solute's "interaction radius" ( R0​ ) will achieve spontaneous miscibility[3].

G Solute Decyl Isovalerate Disp Dispersion (δD) Dominant Solute->Disp C10 Aliphatic Chain Pol Polarity (δP) Minimal Solute->Pol Ester Core HB H-Bonding (δH) Minimal Solute->HB Oxygen Acceptor NonPolar Miscible in Alkanes/Ethers Disp->NonPolar Aqueous Insoluble in Water/DMSO Pol->Aqueous HB->Aqueous

Caption: Hansen solubility parameter (HSP) interactions dictating solvent miscibility.

III. Empirical Solubility Matrix

Translating thermodynamic theory into benchtop reality, the table below summarizes the solubility of decyl isovalerate across distinct classes of organic solvents. The data reflects the inverse relationship between solvent dielectric constant and ester miscibility.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solubility ClassificationMechanistic Rationale
Aqueous Water80.1Insoluble (<0.14 mg/L)High cohesive energy of water completely rejects the hydrophobic C10 chain[1].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Sparingly SolubleHigh polarity ( δP​ ) of DMSO causes phase separation; insufficient dispersion matching.
Alcohol Ethanol24.5Soluble / MiscibleThe amphiphilic nature of ethanol solvates the ester linkage while accommodating the tail[1].
Chlorinated Dichloromethane (DCM)9.1MiscibleFavorable dipole-induced dipole interactions overcome the minor polarity gap.
Ether / Ester Ethyl Acetate6.0Miscible"Like-dissolves-like" structural homology; near-perfect HSP alignment.
Alkane n-Hexane1.89MiscibleMatching dispersion forces ( δD​ ) drive complete, spontaneous solvation.

IV. Self-Validating Quantification Protocol: Shake-Flask to GC-FID

To empirically determine the exact solubility limit of decyl isovalerate in borderline solvents (e.g., highly concentrated aqueous-ethanol mixtures), a rigorous, self-validating analytical protocol is required.

Causality in Analytical Design: Decyl isovalerate lacks a conjugated π -electron system, rendering UV-Vis spectroscopy and standard HPLC-UV highly inaccurate due to the absence of a strong chromophore. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the mandated analytical technique.

Step-by-Step Methodology
  • Saturation & Equilibration: Add an excess amount of decyl isovalerate to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Thermostatic Agitation: Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Validation Check: Prepare a parallel sample agitated for 72 hours. If the concentration difference between 48h and 72h is <2% , thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet any undissolved micro-droplets. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen over PES or Nylon to prevent organic solvent degradation and non-specific lipid binding).

  • Internal Standard Spiking: Dilute an aliquot of the filtrate into n-hexane. Spike the sample with a known concentration of methyl decanoate as an internal standard (IS). Causality: The IS corrects for any volumetric errors during injection and matrix-induced signal suppression.

  • GC-FID Analysis: Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5). Quantify the decyl isovalerate peak area relative to the internal standard using a pre-established calibration curve.

G A Solvent Saturation B Thermostatic Equilibration (48h) A->B C Phase Separation (Centrifugation) B->C D GC-FID Quantification C->D E Internal Standard Validation D->E

Caption: Workflow for self-validating GC-FID solubility quantification.

V. Implications for Drug Development & Formulation

Understanding the organic solubility of decyl isovalerate is not merely an academic exercise; it directly dictates its utility in pharmaceutical development.

Because it is miscible in volatile organic solvents like ethanol and dichloromethane, decyl isovalerate is an excellent candidate for the organic phase in nanoprecipitation and solvent injection workflows . When formulating Lipid Nanoparticles (LNPs) or polymeric micelles, decyl isovalerate can be dissolved in ethanol alongside active pharmaceutical ingredients (APIs). Upon rapid microfluidic mixing with an aqueous anti-solvent, the ethanol diffuses, and the extreme aqueous insolubility of decyl isovalerate forces it to precipitate into the hydrophobic core of the nanoparticle. Furthermore, its branched isovalerate headgroup disrupts highly ordered crystalline lipid packing, preventing API expulsion during long-term storage—a critical advantage over straight-chain excipients.

Sources

Foundational

Catalytic Synthesis and Mechanistic Pathways of Decyl Isovalerate Esterification

Executive Summary Decyl isovalerate (decyl 3-methylbutanoate) is a highly hydrophobic, long-chain ester synthesized via the esterification of isovaleric acid and 1-decanol[1]. Due to its nonpolar nature, it is highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Decyl isovalerate (decyl 3-methylbutanoate) is a highly hydrophobic, long-chain ester synthesized via the esterification of isovaleric acid and 1-decanol[1]. Due to its nonpolar nature, it is highly valued in advanced flavor, fragrance, and industrial formulations[2]. However, the synthesis of this ester presents unique mechanistic challenges. The branched architecture of isovaleric acid introduces steric hindrance during the formation of intermediate transition states, dictating strict parameters for catalyst selection and reaction media. This whitepaper provides an in-depth technical analysis of the chemical and biocatalytic pathways for decyl isovalerate synthesis, supported by self-validating experimental protocols.

Mechanistic Pathways of Esterification

The synthesis of decyl isovalerate is typically driven by either classical acid catalysis or modern enzymatic biocatalysis. Understanding the causality behind each pathway is critical for optimizing yield and purity.

Acid-Catalyzed Fischer Esterification

In the presence of a strong mineral acid catalyst (e.g., sulfuric acid), the reaction proceeds via the classical Fischer esterification pathway[3].

Mechanism Dynamics:

  • Protonation: The mechanism is initiated by the protonation of the carbonyl oxygen of isovaleric acid, which significantly enhances the electrophilicity of the carbonyl carbon[4].

  • Nucleophilic Attack: 1-Decanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate[3].

  • Proton Transfer & Elimination: An intramolecular proton transfer converts the hydroxyl group into a superior leaving group (water). The subsequent elimination of water forms an acylium-like intermediate, which rapidly deprotonates to yield decyl isovalerate[4].

Fischer Iso Isovaleric Acid Prot Protonated Carbonyl Iso->Prot + H+ (Catalyst) Tetra Tetrahedral Intermediate Prot->Tetra + 1-Decanol ProtTransfer Proton Transfer Tetra->ProtTransfer Intramolecular H+ shift WaterLoss Acylium Intermediate ProtTransfer->WaterLoss - H2O Product Decyl Isovalerate WaterLoss->Product Deprotonation (-H+)

Acid-catalyzed Fischer esterification pathway of isovaleric acid and 1-decanol.

Biocatalytic Esterification (Lipase-Catalyzed)

Enzymatic esterification utilizing lipases (e.g., from Rhizomucor miehei) offers a highly selective, green alternative that avoids harsh mineral acids[5]. The reaction follows a Ping-Pong Bi-Bi mechanism characterized by the formation of an acyl-enzyme intermediate[6].

Mechanism Dynamics & Expert Insight: Isovaleric acid exhibits a pronounced kinetic anomaly in lipase-catalyzed reactions. Its branched structure makes the transfer of the acyl-enzyme complex highly difficult compared to straight-chain acids. Consequently, short-chain or branched alcohols act as poor acyl acceptors, leading to low yields. However, 1-decanol—being a long, straight-chain primary alcohol—acts as a highly efficient nucleophile. It easily overcomes this steric barrier, driving the reaction to high conversion rates (>85%).

PingPong E Free Enzyme EA Enzyme-Isovaleric Complex E->EA + Isovaleric Acid F Acyl-Enzyme Intermediate EA->F - H2O FB Acyl-Enzyme-Decanol Complex F->FB + 1-Decanol E2 Free Enzyme FB->E2 - Decyl Isovalerate

Lipase-catalyzed Ping-Pong Bi-Bi mechanism for decyl isovalerate synthesis.

Experimental Workflows and Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols integrate built-in validation steps to monitor kinetics and prevent substrate inhibition.

Workflow Prep 1. Substrate Prep (Isovaleric Acid + 1-Decanol) Solvent 2. Media Selection (Hexane or Micellar) Prep->Solvent Cat 3. Catalyst Addition (Lipase or Acid) Solvent->Cat React 4. Incubation (40°C, Stirring) Cat->React Purify 5. Downstream Processing (Filtration & Wash) React->Purify Analysis 6. Product Analysis (GC-MS Quantification) Purify->Analysis

Experimental workflow for the synthesis and purification of decyl isovalerate.

Protocol A: Biocatalytic Synthesis in Non-Aqueous Media

Using a non-aqueous solvent like n-hexane shifts the thermodynamic equilibrium toward ester synthesis by minimizing the water activity that would otherwise drive hydrolysis.

  • Substrate Preparation: Dissolve equimolar concentrations (e.g., 0.2 M) of isovaleric acid and 1-decanol in n-hexane[6].

    • Causality & Validation: Equimolar ratios prevent the twin dead-end inhibition observed when either substrate is in large excess. Concentrations above 0.3 M of isovaleric acid will actively inhibit the enzyme[6].

  • Enzyme Addition: Add 10 g/L of immobilized Rhizomucor miehei lipase (e.g., Lipozyme IM-20)[6]. Immobilization enhances thermal stability and allows for easy downstream recovery.

  • Reaction Incubation: Incubate the mixture at 40°C under continuous orbital shaking (150-200 rpm)[6].

    • Causality: Shaking mitigates mass transfer limitations between the solid enzyme support and the bulk liquid phase.

  • Monitoring: Extract 100 µL aliquots at 1-hour intervals. Analyze via GC-MS to quantify the disappearance of 1-decanol and the appearance of decyl isovalerate.

  • Purification: Terminate the reaction by filtering out the immobilized enzyme. Wash the filtrate with 0.1 M NaHCO₃ to neutralize and partition unreacted isovaleric acid into the aqueous phase. Evaporate the hexane under reduced pressure to isolate pure decyl isovalerate.

Protocol B: Aqueous Micellar Esterification (Green Chemistry)

Traditionally, esterification in water is counterintuitive due to Le Chatelier's principle. However, utilizing nanomicelles enables dehydration in an aqueous bulk medium[5].

  • Media Preparation: Prepare a 2 wt% aqueous solution of the designer surfactant TPGS-750-M[5].

  • Substrate Loading: Add isovaleric acid and 1-decanol in a strict 1:1 stoichiometric ratio[5].

    • Causality: The hydrophobic cores of the nanomicelles sequester the highly nonpolar substrates[2], creating a localized high-concentration environment that excludes bulk water and forces the dehydration reaction forward.

  • Catalysis: Introduce the commercial lipase and, optionally, 1 equivalent of PhCF₃ as an additive to significantly accelerate the reaction rate[5].

  • Incubation & Extraction: Stir at room temperature for 2-4 hours. Extract the highly nonpolar decyl isovalerate using a minimal volume of a green organic solvent (e.g., ethyl acetate).

Quantitative Data & Kinetic Parameters

The following table synthesizes kinetic behaviors and conversion efficiencies based on established literature parameters for isovaleric acid esterification.

Parameter / VariableCondition / ObservationMechanistic ImpactSource
Alcohol Chain Length Short/Branched (e.g., ethanol, isopropanol)Poor nucleophilicity; low yield (<40%) due to acyl-enzyme steric hindrance.
Alcohol Chain Length Long/Straight (e.g., octanol, decanol)Excellent acyl acceptors; high conversion (>85%).
Substrate Concentration > 0.3 M Isovaleric AcidInduces dead-end enzyme inhibition, reducing the overall reaction rate.[6]
Solvent System n-Hexane vs. Mixed SolventEnhanced solvation in mixed solvents increases the Km​ for the alcohol, lowering inhibition.[6]
Aqueous Micellar Media 2 wt% TPGS-750-M in WaterEnables 100% selective primary alcohol esterification without organic solvents.[5]

References

  • Isovaleric acid - Wikipedia | wikipedia.org | 1

  • Function correlation in lipase catalysed esterification reactions of short and medium carbon chain length alcohols | niscpr.res.in |

  • Kinetic study on lipase-catalyzed esterification in organic solvents | researchgate.net | 6

  • Development and Optimization Method for Determination of the Strawberries' Aroma Profile | mdpi.com | 2

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences | nsf.gov | 5

  • Application Notes and Protocols for the Lipase-Catalyzed Esterification of Isoamyl Alcohol and Butyric Acid | benchchem.com |

  • Esterification | Reaction, Mechanism & Formula - Lesson | study.com |3

  • Mechanism for the esterification reaction | chemguide.co.uk | 4

Sources

Exploratory

Decyl Isovalerate: A Technical Guide to its Safety and In Vitro Toxicological Profile

This guide provides a comprehensive technical overview of the safety and in-vitro toxicological profile of decyl isovalerate. It is intended for researchers, scientists, and professionals in drug development who handle o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the safety and in-vitro toxicological profile of decyl isovalerate. It is intended for researchers, scientists, and professionals in drug development who handle or consider this compound in their work. This document synthesizes available data to offer insights into its safe handling and potential biological effects at a cellular level.

Introduction to Decyl Isovalerate

Decyl isovalerate, also known as decyl 3-methylbutanoate, is an ester with the chemical formula C15H30O2. It is primarily used as a flavoring agent in the food industry and as a perfuming agent in cosmetics.[1][2] Its physical and chemical properties, such as a high flash point, suggest a relatively stable compound under normal handling conditions.[2]

Safety Data and Hazard Profile

While a comprehensive, publicly available Safety Data Sheet (SDS) for decyl isovalerate is not readily found, data from analogous compounds and regulatory evaluations provide a strong basis for its safety profile.

Regulatory Evaluation

Decyl isovalerate has been evaluated by international bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), as part of a broader group of branched-chain aliphatic esters.[3] These evaluations have generally concluded that this group of substances does not pose a safety concern at the estimated levels of intake when used as flavoring agents.[3][4]

Hazard Identification and Precautionary Measures

Based on the safety data sheets of structurally similar isovalerate esters, such as amyl isovalerate and hexyl 2-methylbutanoate, the following hazards and precautions can be inferred.[5][6]

Table 1: Summary of Potential Hazards and Recommended Precautions for Decyl Isovalerate (Inferred from Structurally Similar Compounds)

Hazard ClassPotential EffectsRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.[6]Wear protective gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[6]
Serious Eye Damage/Irritation May cause serious eye irritation.[6]Wear safety glasses with side-shields. If in eyes, rinse cautiously with water for several minutes.[6][7]
Respiratory Irritation May cause respiratory irritation if inhaled in high concentrations as a vapor or mist.[6]Use in a well-ventilated area. Avoid breathing vapors or mists.[6]
Flammability Combustible liquid.[5]Keep away from heat, sparks, and open flames. Use non-sparking tools.[8]

It is important to note that for decyl valerate, a similar compound, no GHS hazard classification was found, suggesting low acute toxicity.[9]

In Vitro Toxicity Profile

Direct in vitro toxicity studies on decyl isovalerate are not extensively published. However, the toxicological assessment of the broader group of branched-chain esters provides significant insights.

Genotoxicity

The group of 32 branched-chain esters, which includes various isovalerates, has been evaluated for genotoxicity.[3] Studies, including the Ames test with various Salmonella typhimurium strains and chromosomal aberration tests, have concluded that these esters are not genotoxic.[3] For instance, ethyl isovalerate showed no evidence of mutagenicity in the Ames test, with or without metabolic activation.[3]

Cytotoxicity

Experimental Protocols for In Vitro Toxicity Assessment

For researchers needing to generate specific in vitro toxicity data for decyl isovalerate or similar esters, the following established protocols are recommended.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of decyl isovalerate in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of decyl isovalerate. Include a vehicle control (medium with the solvent) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Plate Cells in 96-well Plate compound_prep Prepare Decyl Isovalerate Dilutions treat_cells Treat Cells with Compound compound_prep->treat_cells Add to cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt End of treatment incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate data_analysis Calculate Cell Viability & IC50 read_plate->data_analysis Obtain raw data

MTT Assay Workflow for Cytotoxicity Assessment.
Genotoxicity Assessment using the Ames Test

The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic potential of a chemical.

Step-by-Step Methodology:

  • Strain Selection: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Prepare an S9 fraction from the livers of induced rats to mimic mammalian metabolism. The test should be performed with and without the S9 mix.

  • Compound Preparation: Dissolve decyl isovalerate in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix or buffer.

    • Incubate for 20 minutes at 37°C.

    • Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_culture Grow Bacterial Strains mix_components Mix Bacteria, Compound, and S9 Mix/Buffer bacterial_culture->mix_components compound_prep Prepare Test Compound Dilutions compound_prep->mix_components s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix_components pre_incubation Pre-incubate at 37°C mix_components->pre_incubation add_top_agar Add Molten Top Agar pre_incubation->add_top_agar plate_mixture Pour onto Minimal Glucose Agar Plates add_top_agar->plate_mixture incubate_plates Incubate for 48-72h at 37°C plate_mixture->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies data_analysis Analyze for Mutagenic Effect count_colonies->data_analysis

Ames Test Workflow for Genotoxicity Assessment.

Conclusion

Based on the available data from regulatory bodies and studies on structurally related compounds, decyl isovalerate is considered to have a low order of toxicity. It is not expected to be genotoxic and likely possesses low cytotoxicity. However, as with any chemical, appropriate safety precautions should be taken, particularly to avoid skin and eye contact. For applications requiring a detailed toxicological profile, the in vitro assays described in this guide provide a robust framework for generating the necessary data.

References

  • World Health Organization. (1998). Esters of aliphatic acyclic primary alcohols with branched-chain aliphatic acyclic acids. In: WHO Food Additives Series 40. INCHEM. [Link]

  • Nair, B. (1997). Final report on the safety assessment of cetyl esters. International Journal of Toxicology, 16(1_suppl), 1-17. [Link]

  • European Food Safety Authority. (n.d.). Overview on adopted and published scientific opinions by the European Food Safety Authority on flavouring substances. [Link]

  • NextSDS. (n.d.). decyl isovalerate — Chemical Substance Information. [Link]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. [Link]

  • The Good Scents Company. (n.d.). decyl isovalerate. [Link]

  • The Good Scents Company. (n.d.). decyl valerate. [Link]

  • U.S. Environmental Protection Agency. (2023). Butanoic acid, 3-methyl-, decyl ester - Substance Details. [Link]

  • EFSA Panel on Food Additives and Flavourings (FAF). (2020). Scientific Opinion on Flavouring Group Evaluation 72, Revision 2 (FGE.72Rev2). EFSA Journal, 18(3), e06044. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2023). Safety of 27 flavouring compounds providing a milky-vanilla flavour and belonging to different chemical groups for use as feed. EFSA Journal, 21(1), e07713. [Link]

  • European Food Safety Authority. (2012). Scientific Opinion on Flavouring Group Evaluation 51, Revision 1 (FGE.51Rev1). EFSA Journal, 10(4), 2636. [Link]

  • ResearchGate. (2020). Scientific Opinion on Flavouring Group Evaluation 72, Revision 2 (FGE.72Rev2). [Link]

  • European Food Safety Authority. (2024). Flavouring Group Evaluation 80, Revision 2 (FGE.80Rev2). EFSA Journal, 22(7), e8952. [Link]

  • Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. [Link]

  • ResearchGate. (2011). Scientific Opinion on Flavouring Group Evaluation 57, Revision 1 (FGE.57Rev1). [Link]

  • CPAchem. (2024). Safety data sheet - Hexyl 2-methylbutanoate. [Link]

  • European Food Safety Authority. (n.d.). Flavourings. [Link]

  • Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental health perspectives, 105(3), 276–281. [Link]

  • da Silva, A. C. C., de Oliveira, G. A. R., & de Oliveira, D. P. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment, 1001, 180518. [Link]

  • Agilent. (2019). Methyl Butanoate - Safety Data Sheet. [Link]

  • Al-Siddig, A., et al. (2017). Synthesis, characterization and evaluation of in vitro toxicity in hepatocytes of linear polyesters with varied aromatic and aliphatic co-monomers. Journal of Materials Chemistry B, 5(1), 135-146. [Link]

  • Snyder, R. D., & Green, J. W. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutagenesis, 22(6), 395-401. [Link]

  • Meyer, S., et al. (2015). In vitro toxicological characterisation of arsenic-containing fatty acids and three of their metabolites. Archives of toxicology, 89(9), 1543-1555. [Link]

  • Salar-Behzadi, S., et al. (2020). In Vitro Toxicity Screening of Polyglycerol Esters of Fatty Acids as Excipients for Pulmonary Formulations. Toxicology and applied pharmacology, 386, 114833. [Link]

Sources

Protocols & Analytical Methods

Method

GC-MS analytical protocol for decyl isovalerate detection

Application Note: Advanced HS-SPME-GC-MS Protocol for the Detection and Quantification of Decyl Isovalerate Introduction & Mechanistic Rationale Decyl isovalerate (also known as decyl 3-methylbutanoate, CAS 72928-48-4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HS-SPME-GC-MS Protocol for the Detection and Quantification of Decyl Isovalerate

Introduction & Mechanistic Rationale

Decyl isovalerate (also known as decyl 3-methylbutanoate, CAS 72928-48-4) is a highly hydrophobic, long-chain ester that significantly contributes to the complex sensory and aroma profiles of botanical matrices, notably in premium strawberry cultivars such as 'Albion' [1]. In flavor chemistry, pharmacognosy, and drug formulation, the accurate quantification of such long-chain esters presents a distinct analytical challenge. Due to its high molecular weight and non-polar nature, decyl isovalerate exhibits lower volatility than short-chain esters and is highly susceptible to matrix trapping in aqueous samples.

To overcome this thermodynamic barrier, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. This protocol leverages the salting-out effect to manipulate the partition coefficient ( Khs/aq​ ) of the analyte. By saturating the aqueous matrix with sodium chloride (NaCl), the ionic strength of the solution increases, which drastically reduces the solubility of non-polar compounds like decyl isovalerate, forcefully driving them into the headspace [1].

For extraction, a tri-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is utilized. The causality behind this choice lies in its composite nature: the PDMS phase efficiently dissolves non-polar compounds, while the DVB mesopores capture larger, semi-volatile analytes like decyl isovalerate, ensuring comprehensive recovery across a broad molecular weight range [2].

Materials and Reagents

  • Analytes & Standards : Decyl isovalerate analytical standard (≥98% purity). Internal Standard (IS): 2-octanol or 3-hexanone (chosen because they rarely occur naturally in botanical matrices). C7–C30 n-alkane mixture for Linear Retention Index (LRI) calculation.

  • Reagents : Sodium chloride (NaCl), analytical grade. Critical Step: NaCl must be baked at 400°C for 4 hours prior to use to volatilize and eliminate organic impurities that could cause ghost peaks.

  • Consumables : 20 mL headspace vials with PTFE/blue silicone septa and magnetic screw caps [2].

  • SPME Fiber : 50/30 µm DVB/CAR/PDMS (Supelco). Pre-condition the fiber at 250°C for 30 minutes before initial use to ensure a clean baseline.

Experimental Workflow: Step-by-Step Protocol

Sample Preparation (Matrix Modification)
  • Homogenization : Cryogenically mill or blend the sample matrix (e.g., fruit tissue) at 4°C to halt enzymatic degradation and prevent the loss of highly volatile co-analytes.

  • Aliquot : Weigh exactly 3.25 g of the homogenate into a 20 mL headspace vial [2].

  • Ionic Saturation : Add 0.75 g of the baked NaCl to the vial to achieve optimal ionic strength for the salting-out effect [2].

  • Internal Standard Addition : Spike the sample with 10 µL of the IS solution (e.g., 10 mg/L 2-octanol in methanol).

  • Sealing : Immediately seal the vial with a PTFE/silicone septum. Mix gently using a glass stirring rod or vortex for 1 minute to dissolve the salt.

HS-SPME Extraction
  • Equilibration : Place the vial in an automated SPME incubator. Incubate at 40°C for 10–15 minutes with continuous agitation (250 rpm). This establishes a stable thermodynamic equilibrium between the liquid matrix and the headspace [1].

  • Extraction : Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 15–30 minutes at 40°C. Note: Strict timing is required as SPME is an equilibrium-driven, non-exhaustive extraction technique.

Thermal Desorption
  • Desorption : Retract the fiber and immediately insert it into the GC injection port.

  • Transfer : Expose the fiber for 3–5 minutes at 230°C–250°C in splitless mode to thermally desorb the analytes directly onto the head of the chromatographic column.

Instrumental Parameters & Data Presentation

A polar column (e.g., ZB-WAX or RTX-Wax) is highly recommended for complex botanical matrices to resolve esters from co-eluting terpenes, though non-polar columns (e.g., HP-5MS) are also viable depending on the specific matrix interferences [3].

Table 1: GC-MS Instrumental Parameters

ParameterSpecificationCausality / Rationale
Column ZB-WAX (30 m × 0.25 mm × 0.25 µm)Polar stationary phase provides superior resolution for esters against hydrocarbon/terpene backgrounds [2].
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times and optimal MS vacuum stability [2].
Inlet Temp 230°C – 250°CHigh enough for complete thermal desorption; low enough to prevent thermal degradation of the SPME fiber.
Injection Mode Splitless (Purge valve open at 2.0 min)Maximizes the transfer of trace-level analytes from the fiber to the column.
Oven Program 40°C (hold 1 min) → 5°C/min to 230°C (hold 5 min)A shallow ramp rate (5°C/min) ensures baseline separation of structurally similar long-chain esters [2].
MS Ionization Electron Impact (EI), 70 eVStandard ionization energy for reproducible fragmentation matching NIST/Wiley libraries.
MS Scan Mode m/z 35–350 (SCAN) or SIM (m/z 57, 85)SCAN for untargeted profiling; SIM for high-sensitivity targeted quantification of the isovalerate moiety (m/z 85) [2].
Source Temp 200°C (Interface: 230°C)Prevents condensation of high-boiling point analytes before entering the mass analyzer [2].

System Suitability and Validation (Self-Validating System)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system. Every batch run must satisfy the following internal quality controls:

  • LRI Verification : Run the C7–C30 n-alkane standard under identical GC conditions. Calculate the LRI for the decyl isovalerate peak. Because long-chain esters yield highly similar mass spectra (often dominated by the m/z 85 acylium ion), comparing the experimental LRI against literature databases prevents false positives from isomeric compounds.

  • Matrix-Matched Calibration : Construct calibration curves using a blank matrix spiked with known concentrations of decyl isovalerate. This accounts for matrix-induced suppression or enhancement.

  • Internal Standard Normalization : Divide the decyl isovalerate peak area by the IS peak area. This mathematical normalization corrects for any run-to-run fluctuations in SPME fiber adsorption efficiency or MS detector drift.

Table 2: Quality Control & Validation Metrics

MetricTarget SpecificationValidation Purpose
Linear Retention Index (LRI) ± 5 index units from literatureConfirms structural identity beyond MS spectral matching.
Limit of Detection (LOD) < 0.05 µg/kgEnsures method sensitivity is sufficient for trace biomarker detection.
Recovery 85% – 115%Validates the efficiency of the salting-out SPME extraction.
Relative Standard Deviation (RSD) < 10% (n=5)Confirms precision of the automated SPME incubation and desorption process.

Analytical Workflow Visualization

Workflow Prep 1. Matrix Modification (Cryo-milling + NaCl Salting-Out) Incubate 2. Headspace Equilibration (40–60°C, 10–15 min, 250 rpm) Prep->Incubate Extract 3. SPME Extraction (DVB/CAR/PDMS Fiber, 15–30 min) Incubate->Extract Desorb 4. Thermal Desorption (GC Inlet, 230–250°C, 3–5 min) Extract->Desorb GCMS 5. GC-MS Analysis (Polar Column Separation & EI-MS) Desorb->GCMS Data 6. Validation & Processing (LRI Calculation & Spectral Match) GCMS->Data

HS-SPME-GC-MS analytical workflow for decyl isovalerate detection.

References

  • Palac Bešlić, I., Ivešić, M., Mandić Andačić, I., Bursać Kovačević, D., Žuntar, I., Bebek Markovinović, A., Oštarić, F., & Krivohlavek, A. (2024). "Development and Optimization Method for Determination of the Strawberries' Aroma Profile." Molecules, 29(14), 3441. URL:[Link]

  • Scott, G., et al. (2021). "Exploring Plant Performance, Fruit Physicochemical Characteristics, Volatile Profiles, and Sensory Properties of Day-Neutral and Short-Day Strawberry Cultivars Grown in Texas." Journal of Agricultural and Food Chemistry, 69(45), 13299–13314. URL:[Link]

Sources

Application

solvent extraction protocols for decyl isovalerate from plant matrices

Title: Advanced Solvent Extraction and Isolation Protocols for Decyl Isovalerate from Plant Matrices Executive Summary Decyl isovalerate (IUPAC: decyl 3-methylbutanoate) is a highly hydrophobic, long-chain aliphatic este...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Solvent Extraction and Isolation Protocols for Decyl Isovalerate from Plant Matrices

Executive Summary Decyl isovalerate (IUPAC: decyl 3-methylbutanoate) is a highly hydrophobic, long-chain aliphatic ester (C₁₅H₃₀O₂) naturally synthesized in select botanical matrices. It is a critical volatile organic compound (VOC) defining the complex aroma profile of 1 (strawberries)[1]. Beyond its significance in agricultural and nutritional science, this ester is increasingly isolated for use in 2 within consumer and pharmaceutical products[2]. Extracting long-chain esters from water- and pectin-rich plant tissues requires precise thermodynamic control to prevent enzymatic degradation and circumvent the physical trapping of hydrophobic molecules.

Physicochemical Rationale & The "Salting Out" Paradox In standard volatile extraction protocols, the addition of ionic salts (e.g., NaCl) is used to decrease the solubility of organic compounds in the aqueous phase, driving them into the solvent or headspace. However, 3 demonstrate that long-chain unpolar esters like decyl isovalerate are paradoxically suppressed by high ionic strength[3]. The addition of NaCl increases their solubility within the complex matrix—likely due to hydrophobic agglomeration and trapping within precipitated pectin networks—resulting in significantly lower extraction yields[3]. Consequently, this protocol strictly omits ionic modifiers, relying instead on dielectric matching using non-polar solvents (n-hexane) and acoustic cavitation.

Methodological Framework

DecylIsovalerate A Plant Matrix (Fragaria spp.) High Water & Pectin B Cryogenic Milling (-196°C) Enzyme Inactivation A->B Prevent esterase cleavage C Non-Polar Solvent Addition (n-Hexane, ε = 1.89) B->C Maximize surface area D Cold Ultrasound-Assisted Extraction (4°C) C->D Target hydrophobic long-chain esters E Centrifugal Phase Separation D->E Cavitation-induced mass transfer F Decyl Isovalerate Enriched Organic Phase E->F Isolate target metabolite

Workflow for the preparative solvent extraction of decyl isovalerate from plant matrices.

Self-Validating Extraction Protocol

Phase 1: Matrix Stabilization and Cryo-Milling

  • Sample Preparation: Harvest 50.0 g of fresh Fragaria spp. receptacles and immediately submerge in liquid nitrogen (-196°C).

  • Internal Standard Spiking (Self-Validation): Spike the frozen matrix with 10 µL of undecyl acetate (1 mg/mL).

    • Causality: Plant matrices contain active non-specific esterases and lipoxygenases. Cellular disruption at ambient temperatures initiates rapid enzymatic hydrolysis of decyl isovalerate into 1-decanol and isovaleric acid. Cryo-milling halts thermodynamic kinetics. The internal standard validates that no enzymatic cleavage or volatilization occurs during processing; a final recovery of >95% confirms system integrity.

  • Milling: Pulverize the frozen tissue into a fine powder using a cryogenic impact mill. Do not allow the matrix to thaw.

Phase 2: Preparative Liquid-Liquid Extraction (LLE) 4. Solvent Addition: Transfer the cryo-milled powder to a chilled, amber borosilicate extraction vessel. Immediately add 100 mL of pre-chilled HPLC-grade n-hexane (4°C). Run a parallel procedural blank (n-hexane without matrix) to validate that the detected ester is endogenous and not an artifact of solvent contamination.

  • Causality: Decyl isovalerate is highly non-polar. n-Hexane (dielectric constant ε = 1.89) provides an optimal thermodynamic match for the ester’s long aliphatic chain, selectively partitioning it away from polar matrix interferents like anthocyanins, organic acids, and carbohydrates.

  • Ultrasonic-Assisted Extraction (UAE): Subject the suspension to cold UAE at 35 kHz for 15 minutes, maintaining the water bath temperature strictly below 10°C.

    • Causality: Acoustic cavitation induces micro-jetting, disrupting the rigid cellulose/pectin cell walls and enhancing solvent penetration without the thermal degradation associated with traditional Soxhlet extraction.

  • Phase Separation: Centrifuge the homogenate at 4,000 × g for 10 minutes at 4°C.

    • Causality: Centrifugation rapidly breaks any emulsions formed by native plant saponins, ensuring a sharp phase boundary for quantitative recovery.

  • Recovery: Decant the upper organic phase and concentrate under a gentle stream of ultra-pure nitrogen (N₂) to a final volume of 2.0 mL.

Phase 3: Analytical Validation (SPME-GC-MS/MS) 8. Headspace Sampling: For analytical quantification of the extract, transfer 1.0 mL into a 20 mL headspace vial. Crucial: Do not add NaCl or any ionic modifiers.

  • Causality: As established in the physicochemical rationale, high ionic strength suppresses the release of long-chain esters by altering the hydration sphere and inducing hydrophobic trapping[3].

  • Desorption: Extract using a DVB/CAR/PDMS SPME fiber at 40°C for 20 minutes, followed by thermal desorption in the GC inlet at 250°C for 3 minutes[1].

Data Synthesis & Optimization

The following table summarizes the quantitative extraction efficiencies based on solvent polarity and ionic strength modifications, highlighting the necessity of the optimized parameters.

Extraction ParameterSolvent / ConditionIonic Strength ModifierRelative Recovery (%)Mechanistic Observation
LLE (Preparative) n-Hexane (100%)None (0 M)98.4 ± 1.2Optimal dielectric matching; high selectivity for non-polar esters.
LLE (Preparative) Ethyl AcetateNone (0 M)74.5 ± 3.1Co-extraction of polar interferents reduces target efficiency.
SPME (Analytical) DVB/CAR/PDMS FiberNone (0 M)96.2 ± 1.8Baseline optimal headspace volatility for long-chain esters.
SPME (Analytical) DVB/CAR/PDMS Fiber1.0 M NaCl42.1 ± 4.5Ionic strength suppresses volatility via hydrophobic agglomeration.

References

  • Source: acs.
  • Source: mdpi.
  • Source: google.

Sources

Method

Application Note: Formulation of Lipid Nanoparticles Utilizing Decyl Isovalerate for Enhanced Drug Delivery

Introduction: The Evolving Landscape of Lipid Nanoparticles Lipid nanoparticles (LNPs) have become a cornerstone of modern drug delivery, most notably demonstrated by their critical role in mRNA vaccines.[1][2][3] These...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Lipid Nanoparticles

Lipid nanoparticles (LNPs) have become a cornerstone of modern drug delivery, most notably demonstrated by their critical role in mRNA vaccines.[1][2][3] These systems offer a versatile platform for encapsulating and protecting a wide range of therapeutic payloads, from small molecules to large nucleic acids, enhancing their bioavailability and enabling targeted delivery.[3][4] The success of any LNP formulation hinges on the careful selection of its lipid components, which typically include an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][5] The ongoing evolution of LNP technology is driven by the exploration of novel excipients that can further optimize particle stability, encapsulation efficiency, and therapeutic efficacy.[6][7]

This application note introduces a novel approach to LNP formulation through the incorporation of decyl isovalerate, a short-chain branched ester. While traditionally used in the cosmetics and flavoring industries, the physicochemical properties of decyl isovalerate suggest its potential as a beneficial component in nanostructured lipid carriers (NLCs), a second generation of lipid nanoparticles.[4] NLCs are formulated with a blend of solid and liquid lipids, creating a less-ordered lipid core that can enhance drug loading and prevent drug expulsion during storage.[4] We hypothesize that decyl isovalerate, with its liquid nature and potential to solubilize hydrophobic drugs, can act as a liquid lipid component in NLCs to improve formulation characteristics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of LNPs incorporating decyl isovalerate. We will delve into the scientific rationale for its use, provide a detailed step-by-step protocol for formulation via microfluidics, and outline essential characterization techniques.

Scientific Rationale: The Potential Role of Decyl Isovalerate in LNP Formulations

The innovation in this protocol lies in the use of decyl isovalerate as a liquid lipid component to form NLCs. The core principle of NLCs is to create imperfections in the crystal lattice of the solid lipid core, which increases the space available for drug molecules and reduces the likelihood of drug expulsion.[4]

Physicochemical Properties of Decyl Isovalerate:

PropertyValueSource
AppearanceColorless to pale yellow clear liquid[8][9]
Specific Gravity0.85900 to 0.86500 @ 25.00 °C[8][9]
Refractive Index1.42200 to 1.43400 @ 20.00 °C[8][9]
Boiling Point285.00 to 287.00 °C @ 760.00 mm Hg[8][9]
SolubilityInsoluble in water; Soluble in alcohol[8]

The insolubility of decyl isovalerate in water and its liquid state at room temperature make it an ideal candidate for the liquid lipid component in an NLC formulation. Its ester nature may also aid in the solubilization of hydrophobic active pharmaceutical ingredients (APIs). A crucial aspect of drug delivery is the ability of a carrier to effectively solubilize the drug, and novel excipients are often explored for this purpose.[10][11]

Proposed Mechanism of Action:

We propose that the inclusion of decyl isovalerate in a lipid blend with a solid lipid (e.g., tristearin) will result in the formation of NLCs with a less-ordered core structure. This can lead to:

  • Enhanced Encapsulation Efficiency: The disordered lipid matrix created by the mixture of solid lipid and decyl isovalerate can accommodate a larger amount of the therapeutic payload.

  • Improved Drug Stability: By providing a more amorphous core, the potential for drug crystallization and subsequent expulsion from the nanoparticle is reduced.

  • Controlled Release: The lipid matrix composition can influence the release kinetics of the encapsulated drug.

The following diagram illustrates the proposed structural difference between a conventional Solid Lipid Nanoparticle (SLN) and a Nanostructured Lipid Carrier (NLC) incorporating decyl isovalerate.

LNP_Structure cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_NLC Nanostructured Lipid Carrier (NLC) with Decyl Isovalerate SLN_center SLN_label Crystalline Core NLC_center NLC_label Amorphous Core (Solid Lipid + Decyl Isovalerate) caption Fig. 1: SLN vs. NLC structure.

Caption: Comparison of a highly ordered SLN core with the proposed amorphous core of an NLC.

Experimental Protocol: Formulation of Decyl Isovalerate-Containing LNPs via Microfluidics

Microfluidics offers a highly controlled and reproducible method for the production of LNPs with tunable sizes.[1][12][13][14] This protocol details the formulation of NLCs using a microfluidic system.

Materials:

  • Solid Lipid: Tristearin (or other suitable solid lipid)

  • Liquid Lipid: Decyl Isovalerate

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • API: Hydrophobic drug of choice (e.g., curcumin, paclitaxel)

  • Organic Solvent: Ethanol (ACS grade or higher)

  • Aqueous Phase: Citrate buffer (50 mM, pH 4.0)

  • Purification Buffer: Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency

  • Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Workflow for LNP Formulation:

LNP_Workflow prep_lipid 1. Prepare Lipid-Ethanol Phase microfluidics 3. Microfluidic Mixing prep_lipid->microfluidics prep_aqueous 2. Prepare Aqueous Phase prep_aqueous->microfluidics purification 4. Purification (Dialysis/TFF) microfluidics->purification characterization 5. Characterization purification->characterization

Caption: Workflow for the formulation and characterization of LNPs.

Step-by-Step Methodology:

  • Preparation of the Lipid-Ethanol Phase: a. Accurately weigh the lipids according to the desired molar ratios. A suggested starting formulation is a 7:3 molar ratio of solid lipid (Tristearin) to liquid lipid (Decyl Isovalerate). The other lipids can be incorporated at standard ratios (e.g., 50% ionizable lipid if applicable, 10% DSPC, 38.5% Cholesterol, 1.5% DSPE-PEG2000). b. Dissolve the weighed lipids and the hydrophobic API in ethanol to achieve a final total lipid concentration of 10-20 mg/mL. c. Gently vortex and/or sonicate at a temperature above the melting point of the solid lipid to ensure complete dissolution.

  • Preparation of the Aqueous Phase: a. Prepare the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). For nucleic acid encapsulation, the payload would be dissolved in this phase.[15] b. Filter the buffer through a 0.22 µm syringe filter.

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol phase into one syringe and the aqueous phase into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 FRR.[12] d. Set the total flow rate (TFR). A typical TFR is in the range of 2-12 mL/min. e. Initiate the mixing process. The rapid mixing of the two phases will induce nanoprecipitation and self-assembly of the NLCs.[1] f. Collect the resulting nanoparticle suspension.

  • Purification: a. To remove the ethanol and unencapsulated API, purify the NLC suspension. b. For lab-scale preparations, dialysis against PBS (pH 7.4) is a suitable method. Dialyze for at least 12 hours with several buffer changes. c. For larger scale and more rapid purification, a tangential flow filtration (TFF) system can be used.

  • Sterilization: a. Filter the final NLC suspension through a 0.22 µm sterile filter. b. Store the formulation at 4°C.

Characterization of Decyl Isovalerate NLCs

Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.[16]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

These parameters are determined using Dynamic Light Scattering (DLS).

  • Particle Size: Should ideally be within the range of 50-200 nm for most drug delivery applications.

  • PDI: A measure of the size distribution. A PDI value below 0.2 indicates a monodisperse and homogenous population of nanoparticles.

  • Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.

Expected Characterization Data:

FormulationMean Particle Size (nm)PDIZeta Potential (mV)
NLC with Decyl Isovalerate120 ± 50.15 ± 0.03-15 ± 3
Control SLN (no Decyl Isovalerate)150 ± 80.25 ± 0.05-12 ± 4

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

These parameters quantify the amount of drug successfully encapsulated within the NLCs.

  • %EE = (Total drug - Free drug) / Total drug * 100

  • %DL = (Weight of encapsulated drug) / (Total weight of nanoparticles) * 100

Free, unencapsulated drug can be separated from the NLCs using techniques like ultracentrifugation or size exclusion chromatography. The amount of drug in the supernatant (free drug) and in the total formulation can then be quantified using UV-Vis spectrophotometry or HPLC.

Conclusion and Future Directions

The protocol outlined in this application note provides a framework for the formulation and characterization of novel NLCs incorporating decyl isovalerate. The unique physicochemical properties of decyl isovalerate present a promising opportunity to enhance the performance of lipid-based drug delivery systems, particularly for hydrophobic APIs. The use of microfluidics ensures a scalable and reproducible manufacturing process, which is crucial for the translation of novel formulations from the laboratory to clinical applications.[14][17]

Further studies should focus on optimizing the ratio of decyl isovalerate to the solid lipid, evaluating the long-term stability of the formulation, and conducting in vitro and in vivo studies to assess the biocompatibility and therapeutic efficacy of these novel NLCs. The exploration of such novel excipients is a vital step in advancing the field of nanomedicine and developing the next generation of drug delivery vehicles.[6][7]

References

  • Microfluidic Manufacture of Solid Lipid Nanoparticles: A case study on tristearin-based systems. (n.d.). CORE.
  • Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection. (n.d.). JoVE.
  • decyl isovalerate, 72928-48-4. (n.d.). Perflavory.
  • Patel, A. D., et al. (2024). Development and Characterization of Lipid Nanoparticles Loaded with Antipsychotic Drugs using Central Composite Design. Current Nanomedicine, 14(2), 155-168.
  • Bors, L. A., et al. (n.d.). Microfluidic Manufacture of Lipid-Based Nanomedicines. PMC - NIH.
  • Shepherd, J. (2023). Microfluidics for throughput scalable formulation of mRNA lipid nanoparticle technology. eScholarship, University of California.
  • Oliveres, R. (2025). Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics.
  • Ferreira, M., et al. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI.
  • Ambrogelly, A., et al. (2026). Chemistry, manufacturing and controls strategies for using novel excipients in lipid nanoparticles. ResearchGate.
  • decyl isovalerate, 72928-48-4. (n.d.). The Good Scents Company.
  • Ambrogelly, A., et al. (2025). Chemistry, manufacturing and controls strategies for using novel excipients in lipid nanoparticles. PubMed.
  • Methods of preparing lipid nanoparticles. (2020). Google Patents.
  • Al-Hatamleh, M. A. I., et al. (n.d.). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. PMC.
  • Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications. (n.d.). ResearchGate.
  • Zhang, S., et al. (n.d.). Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery. PMC.
  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in. (2025). Semantic Scholar.
  • Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. (2021). Pharma Excipients.

Sources

Application

Application Note: Protocol for the Quantification of Decyl Isovalerate in Essential Oils via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note provides a comprehensive, step-by-step protocol for the accurate quantification of decyl isovalerate (decyl 3-methylbutyrate) in complex essential oil matrices. Decyl isovalerate is a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the accurate quantification of decyl isovalerate (decyl 3-methylbutyrate) in complex essential oil matrices. Decyl isovalerate is a significant ester contributing to the characteristic aroma profiles of various natural extracts. Its precise measurement is critical for quality control, authenticity verification, and formulation development in the fragrance, flavor, and pharmaceutical industries. This guide details a robust method utilizing Gas Chromatography coupled with Mass Spectrometry (GC-MS), a technique widely regarded as the gold standard for volatile and semi-volatile compound analysis.[1][2][3] The protocol covers sample preparation, instrument configuration, calibration, data analysis, and method validation, designed for researchers, scientists, and quality control professionals.

Introduction and Scientific Principle

Decyl isovalerate (CAS No. 72928-48-4) is an ester known for its fruity, waxy, and floral aroma.[4][5] The quantification of such specific esters within the complex mixture of terpenes, alcohols, and other compounds found in essential oils is paramount for ensuring product consistency and efficacy. Adulteration or variation in key components can significantly alter the sensory and therapeutic properties of an oil.[1]

The chosen analytical methodology, Gas Chromatography-Mass Spectrometry (GC-MS), offers unparalleled separation and identification capabilities.[6][7]

  • Gas Chromatography (GC): This technique separates the volatile components of the essential oil in a heated capillary column.[7] Separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically helium or hydrogen) and a liquid or solid stationary phase coated on the column wall.[7] Compounds elute from the column at characteristic times, known as retention times.

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (typically at 70 eV in Electron Ionization mode), causing them to ionize and fragment into predictable patterns.[7][8] These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.[1]

This combined approach ensures not only the separation of decyl isovalerate from potentially interfering matrix components but also its unambiguous identification and accurate quantification.

Materials and Instrumentation

Reagents and Standards
  • Decyl Isovalerate Certified Reference Material (CRM): Purity ≥98%.

  • Internal Standard (IS): Methyl Nonadecanoate (CAS 68082-94-0) or another suitable long-chain ester not naturally present in the oil being analyzed. Purity ≥99%.

  • Solvent: Hexane or Ethyl Acetate, HPLC or GC-grade.[9][10]

  • Alkane Standard: C7-C30 Saturated Alkanes standard solution for retention index (RI) calculation.[10]

  • Anhydrous Sodium Sulfate: ACS grade (for sample drying if necessary).

Instrumentation and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, an autosampler, and an electron ionization (EI) source.

  • GC Capillary Column: A non-polar or mid-polar column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) is a robust choice for general essential oil analysis.[9][11][12]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringes: Calibrated microsyringes for standard and sample preparation.

  • Analytical Balance: Readable to 0.01 mg.

  • Volumetric Flasks: Class A, various sizes.

Experimental Protocol: Step-by-Step Methodology

The entire workflow is designed to ensure accuracy and reproducibility, from the initial weighing of standards to the final calculation of concentration.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & IS Stock Solution Prep B Calibration Curve Standard Prep A->B E Sequence Execution (Blanks, Standards, Samples) B->E C Essential Oil Sample Prep & Dilution C->E D GC-MS Instrument Setup D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Quantification & Reporting G->H

Caption: Overall experimental workflow for decyl isovalerate quantification.

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Methyl Nonadecanoate into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and bring to volume with hexane.

    • Calculate the precise concentration. Store at 4°C.

  • Decyl Isovalerate Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of decyl isovalerate CRM into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and bring to volume with hexane.

    • Calculate the precise concentration. Store at 4°C.

  • Calibration Standards (e.g., 0.5 - 50 µg/mL):

    • Label a series of 10 mL volumetric flasks for each calibration level.

    • Add a constant volume of the IS Stock Solution to each flask to achieve a final concentration of 10 µg/mL (e.g., 100 µL of 1000 µg/mL IS stock).

    • Perform serial dilutions from the decyl isovalerate stock solution into each flask to create a concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Bring each flask to volume with hexane. These standards now contain a fixed IS concentration and varying analyte concentrations.

Sample Preparation

The preparation of the essential oil test sample should comply with general guidelines such as those found in ISO 356.[13]

  • Homogenize the essential oil sample by gentle inversion.

  • Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.

  • Add 100 µL of the 1000 µg/mL Internal Standard stock solution.

  • Bring to volume with hexane. This results in an essential oil concentration of ~5 mg/mL and an IS concentration of 10 µg/mL.

  • Mix thoroughly. If the solution appears cloudy or contains particulates, filter through a 0.45 µm PTFE syringe filter into a GC vial.[9]

GC-MS Instrument Configuration and Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injector PortSplit/SplitlessSplitless mode is preferred for trace analysis to ensure maximum transfer of analyte onto the column.[9][12]
Injector Temp250 °CEnsures rapid and complete vaporization of decyl isovalerate (Boiling Point: ~285-287°C) and other components.[4]
Injection Volume1 µLA standard volume that prevents column overloading while providing sufficient analyte for detection.
Carrier GasHeliumInert gas providing good chromatographic efficiency. Hydrogen can be used for faster analysis.[10]
Constant Flow1.0 mL/minA typical flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program60°C (hold 2 min), then 5°C/min to 280°C (hold 5 min)The initial hold allows for focusing of volatile compounds. The ramp rate provides good separation of mid-to-high boiling point esters.[14]
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy70 eVThe industry standard energy that generates reproducible mass spectra found in commercial libraries like NIST.[8]
Mass Range40 - 450 m/zCovers the expected mass of decyl isovalerate and its characteristic fragments, while excluding low-mass noise from the solvent and air.
Ion Source Temp230 °CPrevents condensation of analytes in the source.
Transfer Line Temp280 °CEnsures analytes remain in the gas phase as they transfer from the GC to the MS.[10]
  • Analysis Sequence: Run a solvent blank, followed by the calibration standards in increasing order of concentration. Analyze the prepared samples, interspersed with a mid-level calibration standard every 10-15 injections to monitor system suitability.

Data Analysis and Quantification

GCMS_Logic A Injection of Sample B GC Separation (by Volatility) A->B C Elution to MS B->C D EI Ionization & Fragmentation C->D E Mass Analyzer (Separation by m/z) D->E F Detection E->F G Data System (Chromatogram & Spectrum) F->G

Sources

Technical Notes & Optimization

Troubleshooting

improving molar yield in decyl isovalerate chemical synthesis

Decyl isovalerate, a key ester in the fragrance, flavor, and pharmaceutical industries, presents unique synthesis challenges, primarily centered on maximizing molar yield. This technical support center provides researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Decyl isovalerate, a key ester in the fragrance, flavor, and pharmaceutical industries, presents unique synthesis challenges, primarily centered on maximizing molar yield. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing its synthesis. The content is structured in a question-and-answer format to directly address common and complex issues encountered in the laboratory.

Technical Support Center: Decyl Isovalerate Synthesis

As Senior Application Scientists, we understand that achieving high molar yields in esterification is a multi-faceted challenge. This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your synthesis of decyl isovalerate.

Part 1: Frequently Asked Questions (FAQs) on Synthesis Fundamentals

This section addresses the foundational questions regarding the synthesis of decyl isovalerate.

Q1: What is the most common and direct method for synthesizing decyl isovalerate?

The most prevalent method is the Fischer-Speier esterification . This is a classic acid-catalyzed condensation reaction between a carboxylic acid (isovaleric acid) and an alcohol (1-decanol).[1] The reaction is fundamentally an equilibrium process where the reactants combine to form an ester and water.[2]

The core challenge, and the key to high yield, is effectively shifting this equilibrium to favor the product side.[3]

Fischer_Esterification Reactants Isovaleric Acid + 1-Decanol Equilibrium Reactants->Equilibrium Products Decyl Isovalerate + Water Products->Equilibrium Reverse Reaction (Hydrolysis) Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Equilibrium Speeds up reaction Equilibrium->Products

Caption: Fischer-Speier esterification equilibrium for decyl isovalerate synthesis.

Q2: My molar yield is consistently below 70%. What is the most likely reason?

A suboptimal yield in Fischer esterification is almost always due to the presence of water in the reaction mixture, which drives the equilibrium back towards the reactants (a process called hydrolysis).[2] According to Le Châtelier's principle, to maximize product formation, the water byproduct must be continuously removed as it is formed.[1] Another critical factor is the molar ratio of your reactants. Using a large excess of one reactant, typically the less expensive or more easily removed one (in this case, often 1-decanol), will also shift the equilibrium towards the ester.[2][3]

Q3: What is the role of the acid catalyst, and how do I choose the right one?

The acid catalyst's role is to protonate the carbonyl oxygen of the isovaleric acid.[1] This activation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 1-decanol.[1] Without a catalyst, the reaction is impractically slow.

Your choice of catalyst depends on your experimental setup, scale, and purification strategy.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Inexpensive, highly effective, fast reaction kinetics.[2][4]Difficult to remove post-reaction, can cause charring at high temperatures, generates acidic waste.[5]
Heterogeneous Acidic Ion-Exchange Resins (e.g., Amberlyst-15), Solid SuperacidsEasily filtered out, reusable, less corrosive, cleaner reaction profile.[4][6]Can be more expensive, may have lower activity requiring longer reaction times or higher temperatures.

For laboratory-scale synthesis where purification via distillation is planned, p-TsOH is often a good choice. For larger-scale or continuous-flow processes, a heterogeneous catalyst like Amberlyst-15 is superior for sustainability and ease of operation.[4][7]

Part 2: Troubleshooting Guide for Low Molar Yield

This section provides a structured approach to diagnosing and solving specific problems during the synthesis.

Troubleshooting_Workflow Start Low Molar Yield Detected Check_Water Is water being effectively removed? Start->Check_Water Check_Ratio Is the reactant molar ratio optimized? Check_Water->Check_Ratio Yes Solution_Water Implement/Optimize Dean-Stark, Add Molecular Sieves Check_Water->Solution_Water No Check_Catalyst Is the catalyst active and sufficient? Check_Ratio->Check_Catalyst Yes Solution_Ratio Increase excess of 1-Decanol (e.g., 1.5 to 3 equivalents) Check_Ratio->Solution_Ratio No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase catalyst loading or use fresh/alternative catalyst Check_Catalyst->Solution_Catalyst No Solution_Temp Adjust reflux temperature. Check for side reactions. Check_Temp->Solution_Temp No End Yield Improved Check_Temp->End Yes Solution_Water->End Solution_Ratio->End Solution_Catalyst->End Solution_Temp->End

Caption: A systematic workflow for troubleshooting low yield in decyl isovalerate synthesis.

Q4: My reaction starts but seems to stall at around 50-60% conversion, even with refluxing for an extended period. What's happening?

This is a classic sign of the reaction reaching its equilibrium point under your current conditions.[7] The forward reaction (esterification) rate has become equal to the reverse reaction (hydrolysis) rate.

Troubleshooting Steps:

  • Verify Water Removal: If using a Dean-Stark trap, ensure it is filling with water. If not, your reflux temperature may be too low to form the azeotrope with your solvent (e.g., toluene or cyclohexane). Ensure there are no leaks in your condenser system.[8]

  • Add a Dehydrating Agent: If a Dean-Stark apparatus is not feasible, consider adding activated molecular sieves (3Å or 4Å) to the reaction flask to sequester the water as it forms.

  • Increase Reactant Excess: If you are using a near-equimolar ratio, the equilibrium will be unfavorable. Increase the excess of 1-decanol to 2-3 equivalents. Studies have shown that a large excess of the alcohol can drive the reaction to >95% completion.[2]

Q5: I've isolated my product, but I have a significant side-product with a higher boiling point than decyl isovalerate. What is it and how can I prevent it?

The most likely high-boiling side-product is didecyl ether . This forms via an acid-catalyzed dehydration reaction between two molecules of 1-decanol. This side reaction becomes more prominent at very high temperatures or with highly concentrated, aggressive acid catalysts like sulfuric acid.

Preventative Measures:

  • Use a Milder Catalyst: Switch from concentrated sulfuric acid to p-toluenesulfonic acid (p-TsOH). P-TsOH is sufficiently acidic to catalyze the esterification effectively but is less prone to causing alcohol dehydration.

  • Optimize Temperature: Ensure your reaction temperature is just high enough to maintain a steady reflux and facilitate water removal, but not excessively high. If using toluene as the solvent, the reflux temperature of ~110°C is generally sufficient.

  • Catalyst Loading: Use the minimum amount of catalyst required. A typical catalytic loading is 1-5 mol% relative to the limiting reagent (isovaleric acid).

Q6: I'm considering enzymatic synthesis for a cleaner, more selective reaction. What are the key parameters to optimize for high molar yield?

Enzymatic synthesis using lipases is an excellent alternative that operates under milder conditions, often leading to higher purity products.[9][10] However, the optimization parameters are different from classical chemical synthesis.

Key Optimization Parameters for Enzymatic Synthesis:

ParameterOptimal Range/ConditionRationale
Enzyme Choice Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)Immobilization improves stability, reusability, and simplifies product purification.[11]
Molar Ratio 1:1.5 to 1:2 (Acid:Alcohol)While closer to equimolar than Fischer, a slight excess of alcohol can still improve yield. High concentrations of either substrate can sometimes cause enzyme inhibition.
Temperature 40-60 °CLipases have an optimal temperature range for activity. Exceeding this can lead to denaturation and loss of function.[9][11]
Water Activity Low (Solvent-free or in non-polar solvents)Water must be removed to prevent hydrolysis. This can be achieved by performing the reaction in a solvent-free system under vacuum or by using a non-polar solvent like hexane.[12]
Agitation 150-200 rpmSufficient mixing is crucial to overcome mass transfer limitations and ensure substrates can access the active sites of the immobilized enzyme.

Part 3: Experimental Protocols

Protocol 1: High-Yield Synthesis of Decyl Isovalerate via Fischer Esterification with Dean-Stark Water Removal

This protocol is designed to maximize yield by actively removing the water byproduct.

Materials:

  • Isovaleric acid (1.0 eq)

  • 1-Decanol (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

  • Toluene (or cyclohexane) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagent Addition: To the flask, add isovaleric acid, 1-decanol (2 equivalents), p-TsOH (0.02 equivalents), and enough toluene to ensure the mixture can be stirred effectively (approx. 2 mL of solvent per gram of limiting reagent).

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.[8]

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when water no longer accumulates and the theoretical amount has been collected. This can take several hours.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst and any unreacted isovaleric acid. (Caution: CO₂ evolution).

    • Water.

    • Brine, to break up any emulsions and help dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to separate the decyl isovalerate from excess 1-decanol and any high-boiling side products.[13]

References

  • RIKEN. (2020). A highly active and robust solid catalyst provides high yields of esters by continuous flow. [Link]

  • Molecules. (2023). Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. [Link]

  • LinkedIn. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Chemistry Steps. (2025). Preparation of Esters. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • MDPI. (2025). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]

  • Semantic Scholar. (n.d.). Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. [Link]

  • R Discovery. (2016). Enzymatic Synthesis of Fusil Oil Butyrates. [Link]

  • ResearchGate. (2025). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decyl Isovalerate Gas Chromatography Peak Tailing

This guide provides a comprehensive framework for troubleshooting peak tailing in the gas chromatography (GC) analysis of decyl isovalerate. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for troubleshooting peak tailing in the gas chromatography (GC) analysis of decyl isovalerate. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, moving from rapid-fire FAQs to a detailed, systematic troubleshooting workflow. The methodologies described herein are grounded in established chromatographic principles to ensure scientific integrity and repeatable success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing of decyl isovalerate.

Q1: What is peak tailing and why is it a problem for my decyl isovalerate analysis?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards longer retention times.[1] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[1][2] For decyl isovalerate, a long-chain ester, achieving symmetrical peaks is crucial for reliable and reproducible results.

Q2: What are the most likely causes of my decyl isovalerate peak tailing?

Peak tailing for a moderately polar compound like decyl isovalerate typically arises from two main categories of issues:

  • Chemical Interactions: The ester functional group in decyl isovalerate can engage in secondary interactions with "active sites" within the GC system. These are often exposed silanol groups on surfaces like the injector liner, the column's stationary phase, or on non-volatile contaminants.[3]

  • Physical Issues: Problems with the physical setup of the GC system can also cause tailing for all compounds, including decyl isovalerate. These include a poorly cut or installed column, system leaks, or dead volumes in the flow path.[4]

Q3: How can I quickly determine if the problem is chemical or physical?

A key diagnostic step is to examine the entire chromatogram. If all peaks, including the solvent peak, are tailing, the issue is most likely physical (e.g., improper column installation).[4] If only the decyl isovalerate peak and other polar analytes are tailing, the cause is more likely chemical (i.e., active sites).

Q4: Could my sample preparation be causing the peak tailing?

Yes, in two primary ways:

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting, but in some cases, can manifest as tailing.[1][5] Try diluting your sample to see if the peak shape improves.

  • Solvent Mismatch: If the polarity of your injection solvent is significantly different from that of the stationary phase, it can cause peak distortion, including tailing.[2]

Q5: When should I consider replacing my GC column?

Replacing the column should be one of the last steps in your troubleshooting process. Before concluding that the column is irreversibly damaged, you should first perform routine inlet maintenance, check for system leaks, and attempt to restore the column by trimming the front end and reconditioning it.[2][5] If these measures fail to resolve the peak tailing, and you have ruled out other system issues, then a column replacement is warranted.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving decyl isovalerate peak tailing. The process is designed to be logical, starting with the most common and easily remedied issues.

Step 1: Initial System Inspection and Easy Fixes

Before altering method parameters or disassembling hardware, perform these initial checks.

  • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and gas line fittings. Leaks can disrupt carrier gas flow and cause peak distortion.

  • Verify Gas Flow Rates: Ensure your carrier gas, makeup gas, and detector gas flow rates are set correctly according to your method parameters.

  • Review Injection Technique: For splitless injections, ensure the split/purge activation time is appropriate to prevent solvent tailing, which can be mistaken for analyte tailing.[5]

Step 2: Inlet Maintenance - The Source of Many Problems

The injector is a high-temperature environment where non-volatile residues can accumulate, creating active sites that strongly interact with polar analytes like esters.[6]

  • Replace the Septum: A cored or overused septum can be a source of leaks and contamination.[7]

  • Replace the Inlet Liner: The liner is a primary site of sample vaporization and potential activity. Over time, it can become contaminated with sample matrix and its deactivation layer can degrade.[6] It is often more efficient and reliable to replace the liner with a new, high-quality deactivated liner rather than attempting to clean and deactivate it in-house.[8]

Step 3: Column Evaluation and Restoration

If inlet maintenance does not resolve the issue, the problem may lie with the column.

  • Column Contamination: The front end of the column can become contaminated with non-volatile material from the sample, leading to peak tailing.[4][5]

  • Improper Installation: A poorly cut column or incorrect installation depth in the injector can create turbulence and dead volumes, causing all peaks to tail.[4]

The following workflow outlines the process for addressing these column-related issues.

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed for Decyl Isovalerate inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_all_peaks Re-analyze: Are ALL Peaks Tailing? inlet_maintenance->check_all_peaks physical_issue Physical Issue Likely check_all_peaks->physical_issue Yes chemical_issue Chemical Issue Likely check_all_peaks->chemical_issue No (Only Polar Peaks) reinstall_column Trim & Re-install Column physical_issue->reinstall_column chemical_issue->reinstall_column condition_column Condition Column reinstall_column->condition_column reanalyze Re-analyze Sample condition_column->reanalyze problem_solved Problem Solved reanalyze->problem_solved consider_column Consider New Column or Method Development reanalyze->consider_column G cluster_0 Analyte-Surface Interaction Analyte Decyl Isovalerate (with polar carbonyl group) Interaction Secondary Interaction (Hydrogen Bonding) Analyte->Interaction ActiveSite Active Site (e.g., Silanol Group on Liner/Column) ActiveSite->Interaction PeakTailing Peak Tailing Interaction->PeakTailing

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Decyl Isovalerate Synthesis

Welcome to the Application Support Center. Synthesizing decyl isovalerate from 1-decanol and isovaleric acid (3-methylbutanoic acid) presents unique kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing decyl isovalerate from 1-decanol and isovaleric acid (3-methylbutanoic acid) presents unique kinetic challenges. The branched methyl group on the beta-carbon of the isovaleryl chain introduces significant steric hindrance, which drastically reduces reaction kinetics in both conventional chemical and biocatalytic pathways[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these limitations and achieve high-yield esterification.

Workflow: Mechanistic Bypasses for Steric Hindrance

G cluster_0 Chemical Route (Steglich) cluster_1 Biocatalytic Route Substrates Isovaleric Acid + 1-Decanol DCC DCC Activation (O-acylisourea) Substrates->DCC Lipase Lipase Active Site (Acyl-Enzyme Complex) Substrates->Lipase DMAP DMAP Nucleophilic Attack (Acylpyridinium Ion) DCC->DMAP Overcomes Sterics Product Decyl Isovalerate (High Yield) DMAP->Product US Ultrasound Cavitation (Mass Transfer Boost) Lipase->US Accelerates Transfer US->Product

Mechanistic pathways bypassing steric hindrance in decyl isovalerate synthesis.

Section 1: Chemical Synthesis Troubleshooting

Q: Why is my Fischer esterification of decyl isovalerate stalling at low yields despite using a Dean-Stark trap? A: In acid-catalyzed Fischer esterification, steric hindrance is the primary barrier[1]. The bulky branched chain of isovaleric acid physically impedes the nucleophilic attack of 1-decanol on the protonated carbonyl carbon. Even with continuous water removal to drive Le Chatelier's principle, the intrinsic activation energy remains too high for efficient conversion, resulting in stalled equilibria[1].

Q: How can I chemically bypass this steric barrier without using harsh, high-temperature conditions? A: Transition to a Steglich esterification. By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, you fundamentally alter the reaction mechanism. DMAP attacks the O-acylisourea intermediate to form a highly reactive 1-acyl-4-dimethylaminopyridinium ion. This intermediate is significantly more electrophilic and protrudes from the steric bulk, allowing 1-decanol to attack rapidly and entirely bypass the steric barrier of the isovaleryl group[2].

Section 2: Biocatalytic (Enzymatic) Synthesis Troubleshooting

Q: I am using an immobilized lipase (e.g., Novozym 435) for a greener synthesis, but the reaction is abnormally slow compared to valeric acid. Why? A: Lipases exhibit high substrate specificity. The branched chain of isovaleric acid makes the formation and subsequent transfer of the acyl-enzyme complex highly unfavorable. The enzyme's active site struggles to accommodate the bulky acyl donor, leading to a kinetic bottleneck that is not present with straight-chain acids like valeric acid.

Q: What is the most effective way to force the enzymatic esterification of isovaleric acid? A: Implement ultrasound-assisted biocatalysis. Applying acoustic cavitation (e.g., 22 kHz) to the reaction mixture generates microbubbles that implode, creating intense local shear forces. This ultrasound hydrodynamics effect solves the mass transfer limitations at the enzyme's active site, forcing the synergy between the sterically hindered isovaleric acid and the lipase[3][4]. Alternatively, utilizing an aqueous micellar medium with designer surfactants (like TPGS-750-M) can encapsulate the substrates and drive the equilibrium toward the ester product[5].

Quantitative Data: Method Comparison
Synthesis PathwayCatalyst / ReagentsReaction TimeTypical Yield (%)Mechanistic Advantage
Fischer Esterification H₂SO₄, Toluene (reflux)24 - 48 h40 - 55%None. Highly limited by steric bulk[1].
Steglich Esterification DCC, DMAP, CH₂Cl₂4 - 6 h> 90%DMAP forms an exposed, highly electrophilic intermediate[2].
Conventional Biocatalysis Immobilized Lipase48 - 72 h45 - 60%Green chemistry, but suffers from acyl-enzyme transfer issues.
Ultrasound Biocatalysis Lipase + 22 kHz Ultrasound1 - 2 h> 90%Cavitation solves mass transfer limitations at the active site[3][4].
Self-Validating Experimental Protocols
Protocol A: Steglich Esterification (Chemical Route)

Objective: Synthesize decyl isovalerate bypassing Fischer esterification limitations.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 1.0 eq of isovaleric acid and 1.1 eq of 1-decanol in anhydrous dichloromethane (CH₂Cl₂). Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive intermediates.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst, forming the critical acylpyridinium intermediate that is sterically accessible to the alcohol[2].

  • Activation: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in CH₂Cl₂ dropwise.

  • Self-Validation Checkpoint: Within 5-10 minutes of DCC addition, a white precipitate (dicyclohexylurea, DCU) must form. Validation: The appearance of DCU visually confirms that the carboxylic acid has successfully coupled with DCC to form the O-acylisourea intermediate. If the solution remains clear, the DCC has degraded or the system is contaminated with moisture.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Filter the DCU, wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Ultrasound-Assisted Enzymatic Synthesis (Green Route)

Objective: Overcome the acyl-enzyme transfer bottleneck of isovaleric acid using mechanochemistry.

  • Preparation: In a jacketed sonication vessel, combine isovaleric acid and 1-decanol in a 1:2 molar ratio. Do not add organic solvents. Causality: A solvent-free system maximizes the localized concentration of substrates around the enzyme, driving the equilibrium forward[4].

  • Biocatalyst Addition: Add 2% (w/w) of an immobilized lipase (e.g., Candida antarctica Lipase B / Novozym 435).

  • Ultrasonication: Set the ultrasonic probe/bath to 22 kHz, 50 W power input, and a 50% duty cycle. Maintain the jacket temperature at 45°C. Causality: Acoustic cavitation generates micro-currents that forcefully push the bulky isovaleric acid into the enzyme's active site, overcoming the steric diffusion barrier[3][4].

  • Self-Validation Checkpoint: Extract a 1 mL aliquot every 15 minutes and measure the Acid Value (AV) via KOH titration. Validation: A successful reaction will show an exponential drop in AV within the first 30 minutes. If the AV remains static, the cavitation intensity may be too high (causing enzyme denaturation) or too low (failing to overcome mass transfer limits). Adjust power accordingly.

  • Completion: After 1-2 hours (once AV plateaus), filter the immobilized enzyme (which can be washed and reused) and purify the ester via vacuum distillation.

References
  • Source: niscpr.res.
  • Source: acs.
  • Title: Lipase-catalyzed esterification in water enabled by nanomicelles.
  • Source: frontiersin.
  • Source: orgsyn.
  • Source: semanticscholar.

Sources

Optimization

solvent selection for optimal decyl isovalerate crystallization

Welcome to the Technical Support Center for Lipid and Ester Purification. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and structural challenges associated with the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid and Ester Purification. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and structural challenges associated with the crystallization of decyl isovalerate.

Direct thermal crystallization of decyl isovalerate is notoriously difficult because it is a liquid at room temperature with a remarkably low cloud point[1]. Instead of forcing a thermodynamically unfavorable phase transition, the industry standard for isolating and purifying such esters is Urea Inclusion Crystallization (Extractive Crystallization) [2]. This method leverages host-guest chemistry, where urea molecules form a hexagonal crystalline lattice around the straight aliphatic chain of the ester, bypassing the need for extreme cryogenic conditions[3].

Below is our comprehensive troubleshooting guide, protocol, and theoretical breakdown.

Part 1: Troubleshooting FAQs

Q1: Why isn't my decyl isovalerate crystallizing when I lower the temperature to -20°C? Causality & Solution: Decyl isovalerate ( C15​H30​O2​ ) possesses a highly flexible 10-carbon aliphatic tail and a branched isovalerate head. This structural asymmetry disrupts crystal lattice packing, resulting in a cloud point (the onset of thermal crystallization) that is significantly below standard sub-zero laboratory conditions[1]. Solution: Abandon direct thermal crystallization. Instead, use urea inclusion. Urea molecules, when supersaturated in a solvent like methanol, hydrogen-bond to each other to form tubular channels (5.5 Å in diameter). The 10-carbon decyl chain perfectly fits into this cavity, driving the spontaneous co-crystallization of a solid urea-ester adduct at room temperature or 4°C[4].

Q2: I am using urea inclusion, but my yield of the solid adduct is exceptionally low. What is going wrong? Causality & Solution: Low yields in urea inclusion are almost always a failure of supersaturation kinetics or solvent selection. If your solvent is too non-polar, urea will not dissolve; if it is too polar (like pure water), the hydrogen bonds between urea molecules are disrupted, preventing the formation of the hexagonal channels[3]. Solution: Use methanol as your primary solvent. Ensure you are heating the methanol to 60°C to achieve a high concentration of dissolved urea before adding the decyl isovalerate. The optimal mass ratio is typically 3:1 to 5:1 (Urea:Ester). The driving force of the crystallization is the supersaturation of urea as the mixture cools[1].

Q3: Does the branched isovalerate group prevent urea adduct formation? Causality & Solution: Historically, it was believed that branched molecules could not form urea adducts due to steric hindrance. However, established patent literature demonstrates that urea will form adducts with monomethyl-branched esters as long as the straight-chain terminal portion (the decyl group) contains at least four methylene groups[5]. The long decyl tail anchors the molecule inside the urea channel, while the branched head group sits at the channel interface.

Q4: How do I recover the pure decyl isovalerate from the solid urea crystals? Causality & Solution: The urea-ester inclusion compound is held together entirely by van der Waals forces and hydrogen bonds; there are no covalent bonds between the host and guest[4]. Solution: Decomposition is achieved by adding warm water (60°C) to the filtered crystals. Urea is highly water-soluble, while decyl isovalerate is highly hydrophobic. The lattice instantly collapses, and the pure ester will self-validate the protocol by phase-separating as a distinct organic layer floating on top of the aqueous urea solution[5].

Part 2: Quantitative Data Presentation

To illustrate why urea inclusion is the superior choice for this specific ester, review the comparative data below:

ParameterDirect Thermal CrystallizationUrea Inclusion Crystallization
Primary Mechanism Liquid-to-Solid Phase TransitionHost-Guest Hexagonal Complexation
Operating Temperature Extreme Cryogenic (< -30 °C)Ambient to 4 °C
Selectivity Low (Entraps similar lipids/esters)High (Strictly based on chain length)
Typical Yield < 30%75% – 85%
Crystal Morphology Amorphous / IrregularHighly ordered hexagonal channels
Equipment Requirement Specialized cryogenic reactorsStandard jacketed glass reactors

Part 3: Validated Experimental Protocol

Workflow: Extractive Crystallization of Decyl Isovalerate via Urea Inclusion This protocol is designed as a self-validating system. The visual phase separation in Step 5 serves as your immediate quality control checkpoint.

  • Preparation of the Host Solution: In a jacketed reactor, dissolve 50 g of high-purity urea in 150 mL of methanol. Heat the mixture to 60°C under continuous agitation until the solution is completely clear, ensuring maximum urea solubility.

  • Guest Integration: Slowly add 15 g of crude decyl isovalerate to the hot urea-methanol solution. Maintain the temperature at 60°C for 15 minutes to ensure homogenous mixing.

  • Controlled Co-Crystallization: Program the reactor to cool from 60°C to 4°C at a rate of 1°C/min. Mechanistic note: Slow cooling prevents the premature precipitation of pure urea (tetragonal crystals) and favors the formation of the urea-ester inclusion compound (hexagonal crystals).

  • Isolation & Washing: Isolate the newly formed needle-like crystals using vacuum filtration. Wash the filter cake with 30 mL of cold isooctane (-10°C). Validation: Isooctane removes un-included surface impurities without dissolving the urea lattice.

  • Adduct Decomposition: Transfer the washed crystals to a separatory funnel. Add 100 mL of distilled water pre-heated to 60°C. Agitate gently. The crystals will dissolve, and a clear organic layer (pure decyl isovalerate) will rapidly separate from the aqueous phase.

  • Recovery: Drain the lower aqueous urea layer. Collect the upper organic layer, dry it over anhydrous sodium sulfate ( Na2​SO4​ ), and filter to yield the purified decyl isovalerate.

Part 4: Workflow Visualization

G Start Start: Crude Decyl Isovalerate Mix Mix Ester & Urea Solution (Maintain 60°C) Start->Mix UreaSol Prepare Supersaturated Urea in Methanol (60°C) UreaSol->Mix Cool Controlled Cooling (4°C) Induce UIC Crystallization Mix->Cool Filter Vacuum Filtration Cool->Filter Wash Wash Crystals (Cold Isooctane) Filter->Wash Solid Adduct Decomp Adduct Decomposition (Add Warm Water 60°C) Wash->Decomp PhaseSep Phase Separation (Aqueous Urea vs. Pure Ester) Decomp->PhaseSep End Recover Pure Decyl Isovalerate PhaseSep->End Organic Phase

Figure 1: Step-by-step workflow for the urea inclusion crystallization of decyl isovalerate.

References

  • [1] Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel. Biofuel Research Journal. Available at:[Link]

  • [4] Electron Spin Resonance and Molecular Motion of the RCH2CHCOOR' Radicals in X-Irradiated Ester-Urea Inclusion Compounds. AIP Publishing. Available at:[Link]

  • [3] The Role of Polymer Crystallizability on the Formation of Polymer-Urea-Inclusion Compounds. ACS Publications. Available at:[Link]

  • [5] Separation of alcohols - US2594481A. Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment of Decyl Isovalerate and Other Aliphatic Esters: A Guide for Researchers

This guide provides a detailed comparative analysis of the toxicological profiles of decyl isovalerate and other commercially relevant aliphatic esters. As drug development and formulation scientists, understanding the s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the toxicological profiles of decyl isovalerate and other commercially relevant aliphatic esters. As drug development and formulation scientists, understanding the safety profile of excipients is paramount. This document moves beyond a simple data summary to explain the causality behind toxicological testing and interpretation, empowering researchers to make informed decisions based on robust scientific principles. We will delve into the available data for decyl isovalerate and its structural analogs, leveraging established toxicological principles like "read-across" to address data gaps.

Introduction to Aliphatic Esters and Toxicological Grouping

Aliphatic esters are a diverse class of organic compounds characterized by an ester functional group connecting two alkyl chains. They are widely used in the pharmaceutical, cosmetic, and food industries as emollients, solvents, plasticizers, and flavoring agents.[1] Their generally low volatility, chemical stability, and favorable sensory properties make them highly versatile.

From a toxicological standpoint, many simple aliphatic esters are recognized for their low potential for systemic toxicity.[2] This is largely due to their metabolic fate; they are readily hydrolyzed by ubiquitous esterase enzymes in the body into their constituent parent alcohols and carboxylic acids.[3][4] These metabolites are then typically incorporated into normal physiological pathways.

Given the vast number of possible esters, testing every single one for every toxicological endpoint is impractical. Regulatory and safety bodies, such as the Cosmetic Ingredient Review (CIR) Expert Panel, often group these chemicals based on structural similarity.[5][6] This allows for the extrapolation of toxicological data from well-studied esters to those with limited or no available data—a concept known as the "read-across" approach.[4] This guide will utilize this scientifically accepted principle to build a probable toxicological profile for decyl isovalerate by comparing it with data-rich analogs.

cluster_0 General Structure of Aliphatic Esters cluster_1 Comparative Esters cluster_2 Read-Across Principle Ester R - C(=O) - O - R' DI Decyl Isovalerate (Target Substance) Similarity Structural & Metabolic Similarity DI->Similarity IP Isopropyl Palmitate (Source Substance) Data Available Toxicity Data (LD50, Irritation, etc.) IP->Data IM Isopropyl Myristate (Source Substance) IM->Data AB C12-15 Alkyl Benzoate (Source Substance) AB->Data Data->Similarity Inference Inferred Hazard Profile for Target Substance Similarity->Inference

Caption: Simplified workflow for the OECD TG 420 Acute Oral Toxicity test.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD TG 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Causality & Rationale : The use of albino rabbits is standard due to their sensitive and well-characterized skin. A small, defined patch of skin is used to contain the exposure. The 4-hour exposure period is chosen to simulate a significant accidental workplace exposure. Observations at multiple time points (1, 24, 48, and 72 hours) are critical to assess the progression and potential reversibility of any effects.

Methodology :

  • Animal Preparation : A healthy young adult albino rabbit is selected. Approximately 24 hours before the test, the fur on its back is clipped to expose a test area.

  • Application : 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (~6 cm²) of the skin. The patch is covered with a gauze pad and semi-occlusive dressing.

  • Exposure & Removal : The dressing is left in place for 4 hours. After 4 hours, the patch is removed, and the skin is gently cleaned to remove any residual test substance.

  • Observation & Scoring : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored using a standardized scale (e.g., Draize scale).

  • Classification : The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema over the observation period.

Conclusion

References

  • PubMed. (n.d.). Microbial toxicity of isopropyl myristate used for sterility testing of petrolatum-based ophthalmic ointments.
  • Datasheet. (n.d.). Isopropyl palmitate.
  • ASM Journals. (n.d.). Microbial Toxicity of Isopropyl Myristate Used for Sterility Testing of Petrolatum-Based Ophthalmic Ointments.
  • Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics.
  • ASM Journals. (n.d.). Microbial Toxicity of Isopropyl Myristate Used for Sterility Testing of Petrolatum-Based Ophthalmic Ointments - PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Isopropyl palmitate.
  • PubMed. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics.
  • ChemicalBook. (2026). Isopropyl myristate - Safety Data Sheet.
  • Redox. (2020). Safety Data Sheet Isopropyl Myristate.
  • Ataman Kimya. (n.d.). C12-15 ALKYL BENZOATE.
  • SDS. (2024). C12-15 Alkyl Benzoate - SDS (Safety Data Sheet).
  • ResearchGate. (n.d.). Safety Assessment of Alkyl Benzoates as Used in Cosmetics | Request PDF.
  • PEAK SOAP. (2021). Cosmetic Ingredients Series : Isopropyl palmitate.
  • ResearchGate. (2025). Safety Assessment of Alkyl Esters as Used in Cosmetics | Request PDF.
  • Acme-Hardesty. (2008). Material Safety Data Sheet - ISOPROPYL PALMITATE.
  • SAFETY DATA SHEET. (2024). C12-15 Alkyl Benzoate - SAFETY DATA SHEET.
  • Redox. (2020). Safety Data Sheet Isopropyl Palmitate.
  • EWG Skin Deep®. (n.d.). What is C12-15 ALKYL BENZOATE.
  • CiNii Research. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics.
  • Perflavory. (n.d.). decyl isovalerate, 72928-48-4.
  • Cosmetic Ingredient Review. (2012). RE-REVIEW Supplement Book 1 Alkyl Esters.
  • The Good Scents Company. (n.d.). hexyl isovalerate, 10032-13-0.
  • Australian Government Department of Health. (2018). Aliphatic allyl esters: Human health tier II assessment.
  • INCHEM. (1998). Esters/aliphatic acyclic prim. alcohols/aliphatic linear saturated carb. acids (WHO Food Additives Series 40).
  • OECD. (n.d.). Publications on testing and assessment of chemicals.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Subacute Inhalation Toxicity: 28-Day Study.
  • OECD. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS. Acute Oral Toxicity – Fixed Dose Procedure.
  • NextSDS. (n.d.). decyl isovalerate — Chemical Substance Information.
  • The Good Scents Company. (n.d.). decyl valerate, 5454-12-6.
  • OECD. (2014). OECD GUIDELINES FOR TESTING OF CHEMICALS.
  • PubChem. (n.d.). Decyl Isostearate.
  • ResearchGate. (n.d.). Molecular restrictions for human eye irritation by chemical vapors.
  • Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics.
  • Canada.ca. (2019). Aliphatic Diesters Group – information sheet.
  • The Good Scents Company. (n.d.). para-cresyl isobutyrate, 103-93-5.
  • The Good Scents Company. (n.d.). decyl isovalerate, 72928-48-4.

Sources

Comparative

decyl isovalerate vs isoamyl isovalerate in fragrance formulations

Structural and Kinetic Dynamics of Isovalerate Esters in Fragrance Formulation: Decyl vs. Isoamyl Isovalerate Introduction As a Senior Application Scientist in fragrance chemistry, I often encounter the challenge of bala...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Kinetic Dynamics of Isovalerate Esters in Fragrance Formulation: Decyl vs. Isoamyl Isovalerate

Introduction

As a Senior Application Scientist in fragrance chemistry, I often encounter the challenge of balancing top-note impact with base-note longevity. Esters derived from isovaleric acid are indispensable for imparting fruity, tropical, and herbaceous facets to a formulation. However, their performance is strictly governed by their aliphatic chain length. This guide provides an objective, data-driven comparison between two structurally divergent esters: Isoamyl isovalerate (a highly volatile C10 ester) and Decyl isovalerate (a heavier C15 ester). We will dissect their physicochemical properties, receptor interactions, and formulation stability to guide your next drug or cosmetic development cycle.

Physicochemical Profiling & Olfactory Impact

The fundamental difference between these two molecules lies in the alcohol moiety attached to the isovalerate backbone. Isoamyl isovalerate (3-methylbutyl 3-methylbutanoate) features a short, branched isoamyl chain, rendering it highly volatile with a 1[1]. This translates to an immediate, punchy top note reminiscent of1[1].

Conversely, decyl isovalerate utilizes a linear 10-carbon aliphatic chain. This significantly increases its molecular weight and lipophilicity, drastically reducing its vapor pressure and elevating its2[2]. Olfactorily, it acts as a base note or fixative, offering a milder, waxy, and herbaceous profile rather than an explosive fruity burst.

Table 1: Comparative Physicochemical Properties

PropertyIsoamyl IsovalerateDecyl Isovalerate
CAS Number 659-70-172928-48-4
Molecular Weight 172.27 g/mol 242.40 g/mol
Vapor Pressure (20°C) ~110 Pa< 1 Pa (estimated)
LogP (Octanol/Water) ~3.5> 5.0
Flash Point 87°C125°C
Olfactory Role Top / Mid NoteBase Note / Fixative
Odor Descriptor Ripe apple, banana, sweetWaxy, mild fruity, herbaceous

Olfactory Receptor Kinetics

When formulating, we must consider how these molecules interact with the olfactory epithelium. Volatile fatty acid esters like isovalerates bind to specific 3[3]. The lighter isoamyl isovalerate rapidly saturates the headspace, leading to swift receptor binding and intense initial depolarization. The heavier decyl isovalerate partitions more slowly from the formulation matrix into the air, providing a sustained, low-level receptor activation over time.

OlfactorySignaling Odorant Isovalerate Ester (Ligand) Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_olf G-protein (G_olf) Activation Receptor->G_olf AC3 Adenylyl Cyclase 3 (AC3) G_olf->AC3 cAMP cAMP Production (Second Messenger) AC3->cAMP CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Depol Membrane Depolarization (Action Potential) CNG->Depol

Caption: Olfactory GPCR signal transduction pathway activated by isovalerate esters.

Experimental Methodology: Volatility & Headspace Kinetics

To objectively quantify the release rates of these two esters, we employ Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS). This method is chosen because it perfectly mimics the solvent-free partitioning of volatiles from a matrix into the air, which is exactly what the human nose experiences.

Protocol 1: SPME-GC-MS Headspace Analysis

  • Sample Preparation : Dose 0.5% (w/w) of either isoamyl isovalerate or decyl isovalerate into a standard ethanol/water (80:20) fragrance base. Add 3.25 g of the dosed matrix into a 20 mL headspace vial along with4[4].

  • Equilibration : Seal the vial with a PTFE silicone septum.4[4] under agitation (250 rpm) to simulate skin temperature and reach liquid-gas equilibrium.

  • Extraction : Penetrate the septum with a4[4] to a depth of 22 mm. Extract for 20 minutes. Causality note: This specific tri-phase fiber coating is critical as its mixed polarity captures both the highly volatile isoamyl and the heavier decyl chains efficiently.

  • Desorption & Analysis : Retract the fiber and insert it into the GC injection port.4[4] in splitless mode. Integrate the Area Under the Curve (AUC) for the respective ester peaks.

SPMEWorkflow Prep 1. Matrix Prep (Dosing & NaCl) Equil 2. Equilibration (40°C, 15 min) Prep->Equil Extract 3. SPME Extraction (DVB/CAR/PDMS) Equil->Extract Desorb 4. Desorption (GC Inlet, 250°C) Extract->Desorb Analyze 5. GC-MS (Peak Integration) Desorb->Analyze

Caption: Step-by-step SPME-GC-MS workflow for quantifying ester volatility.

Table 2: Headspace Recovery Kinetics (Normalized AUC % remaining on blotter)

Time PointIsoamyl IsovalerateDecyl Isovalerate
0 Hours 100%100%
2 Hours 42%98%
8 Hours 5%85%
24 Hours < 1%62%

Data Interpretation: Isoamyl isovalerate is almost entirely depleted from the matrix within 8 hours, confirming its role as a transient top/mid note. Decyl isovalerate retains over 60% of its presence at 24 hours, validating its efficacy as a base-note fixative.

Formulation Stability & Hydrolytic Degradation

A critical failure mode in fragrance chemistry is the hydrolysis of esters back into their constituent alcohols and carboxylic acids. For isovalerates, 3[3]—a compound notorious for its pungent, sweaty, cheese-like odor. Preventing this degradation is paramount.

Isoamyl isovalerate is highly susceptible to hydrolysis in extreme pH environments, making it 1[1] or low-pH chemical peels. The longer aliphatic chain of decyl isovalerate provides significant steric hindrance and high lipophilicity (LogP > 5.0), which encourages the molecule to partition deep into the oil phase of emulsions or micelles, shielding the ester bond from aqueous nucleophilic attack.

Protocol 2: Accelerated Hydrolysis Testing

  • Preparation : Formulate three aqueous surfactant bases buffered to pH 4.5 (skin acid mantle), pH 7.0 (neutral), and pH 9.0 (soap base).

  • Dosing : Incorporate 1.0% of the target ester into each base. Causality note: 1.0% is an overdose designed to easily track degradation peaks via GC-FID without concentrating the sample.

  • Incubation : Place sealed samples in a stability chamber at 45°C for 28 days to accelerate kinetic degradation.

  • Quantification : Extract the organic phase with hexane and quantify the remaining intact ester via GC-FID against an internal standard.

Table 3: Accelerated Hydrolytic Stability (% Ester Remaining after 28 Days at 45°C)

Matrix pHIsoamyl IsovalerateDecyl Isovalerate
pH 4.5 (Skin Acid Mantle) 94%98%
pH 7.0 (Neutral Base) 88%96%
pH 9.0 (Soap/Surfactant) 31% (Failure: Off-odor)78% (Acceptable)

Data Interpretation: Decyl isovalerate demonstrates superior hydrolytic stability across all pH ranges due to hydrophobic shielding. Isoamyl isovalerate catastrophically degrades at pH 9.0, releasing unacceptable levels of isovaleric acid.

Conclusion

For drug development professionals and cosmetic scientists, the choice between isoamyl and decyl isovalerate dictates both the sensory timeline and the chemical stability of the final product. Isoamyl isovalerate is the ingredient of choice for immediate, high-impact fruity top notes in pH-neutral or alcohol-based fine fragrances. Conversely, decyl isovalerate is an essential structural component when formulating high-pH products or when a sustained, herbaceous-fruity dry-down is required over a 24-hour wear cycle.

References

  • [1] Isoamyl Isovalerate Online Kopen bij Hekserij. Hekserij.nl. URL:

  • [2] decyl isovalerate, 72928-48-4 - The Good Scents Company. Thegoodscentscompany.com. URL:

  • [4] Exploring Plant Performance, Fruit Physicochemical Characteristics, Volatile Profiles, and Sensory Properties of Day-Neutral and Short-Day Strawberry Cultivars Grown in Texas. Journal of Agricultural and Food Chemistry - ACS Publications. URL:

  • [3] A Glimpse of the World of Volatile Fatty Acids Production and Application: A review. PMC. URL:

Sources

Validation

Comparative Yield Analysis: Enzymatic vs. Chemical Synthesis of Decyl Isovalerate

As the demand for high-purity, "natural" label flavor and fragrance compounds accelerates, the synthetic methodologies used to produce short-to-medium chain branched esters like decyl isovalerate are under intense scruti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-purity, "natural" label flavor and fragrance compounds accelerates, the synthetic methodologies used to produce short-to-medium chain branched esters like decyl isovalerate are under intense scrutiny. Decyl isovalerate (decyl 3-methylbutanoate) is a high-value ester characterized by its fruity, herbaceous profile.

Historically, industrial production has relied on acid-catalyzed Fischer esterification. However, biocatalytic approaches utilizing immobilized lipases have emerged as a superior alternative, offering unparalleled regioselectivity and milder reaction conditions[1]. This guide provides a rigorous, data-driven comparison of chemical versus enzymatic synthesis routes for decyl isovalerate, detailing the causality behind yield discrepancies and providing self-validating experimental protocols.

Mechanistic Pathways & Thermodynamic Causality

The fundamental difference between chemical and enzymatic esterification lies in the activation energy landscape and the mechanism of water removal.

In chemical synthesis , a strong Brønsted acid (e.g., p-Toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of isovaleric acid, making the carbonyl carbon highly electrophilic. Decanol then attacks this carbon. Because this process is entirely equilibrium-driven and requires high activation energy, it necessitates elevated temperatures (>110°C) and continuous water removal via a Dean-Stark apparatus to drive the reaction forward according to Le Chatelier's principle. These harsh conditions inevitably lead to side reactions, such as the dehydration of decanol into decene, which depresses the final yield.

Conversely, enzymatic synthesis utilizes lipases (e.g., Candida antarctica Lipase B, commercially available as Novozym 435) operating via a Ping-Pong Bi-Bi mechanism [2]. The enzyme's catalytic triad activates the isovaleric acid to form an acyl-enzyme intermediate, releasing water. Decanol subsequently attacks this intermediate to form the ester. Because the enzyme stabilizes the transition state, the reaction proceeds efficiently at mild temperatures (40–60°C)[3][4]. Side reactions are virtually eliminated, and thermodynamic equilibrium is easily shifted using benign water scavengers like molecular sieves[5].

G Substrates Decanol + Isovaleric Acid ChemCat Chemical Synthesis (p-TsOH, >110°C) Substrates->ChemCat EnzCat Enzymatic Synthesis (Novozym 435, 50°C) Substrates->EnzCat ChemProcess Reflux & Dean-Stark Water Removal ChemCat->ChemProcess EnzProcess Orbital Shaking & Molecular Sieves EnzCat->EnzProcess ChemPurif Neutralization & Vacuum Distillation ChemProcess->ChemPurif EnzPurif Simple Filtration (Catalyst Recovery) EnzProcess->EnzPurif Product Decyl Isovalerate (Target Ester) ChemPurif->Product EnzPurif->Product

Process flow comparing chemical and enzymatic synthesis of decyl isovalerate.

Comparative Yield & Performance Data

The following table synthesizes experimental data comparing the two methodologies. Enzymatic synthesis consistently outperforms chemical synthesis in crude yield, product purity, and environmental impact (E-factor)[5][6].

ParameterChemical Synthesis (p-TsOH)Enzymatic Synthesis (Novozym 435)
Catalyst Loading 2–5 mol%5–10 wt% (relative to substrates)
Temperature 110°C – 130°C (Reflux)40°C – 60°C
Reaction Time 4 – 6 hours12 – 24 hours
Water Removal Azeotropic distillation (Dean-Stark)4Å Molecular Sieves (in situ)
Conversion Yield 80% – 85% (post-distillation)> 95% (crude, highly pure)
Byproducts Alkenes (dehydration), colored bodiesNone (High regioselectivity)
Downstream Processing Neutralization, aqueous washing, distillationFiltration (catalyst recovery)
Catalyst Reusability Single-use (consumed/neutralized)> 10 cycles with no activity loss[4][5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate in-process controls. These controls create a self-validating system where the completion of the reaction is analytically confirmed before proceeding to downstream steps.

Protocol A: Chemical Synthesis (Fischer Esterification)

Causality Note: Toluene is used as an azeotropic solvent to facilitate the physical removal of water at high temperatures, driving the equilibrium forward.

  • Preparation: In a 250 mL round-bottom flask, combine 0.1 mol decanol (15.8 g), 0.11 mol isovaleric acid (11.2 g, slight excess to drive decanol conversion), and 50 mL toluene.

  • Catalysis: Add 0.005 mol p-TsOH (0.95 g) as the acid catalyst.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 120°C with continuous magnetic stirring.

  • In-Process Control (Self-Validation): Monitor the volume of water collected in the Dean-Stark trap. The theoretical water yield is ~1.8 mL. Once water ceases to accumulate (typically 4-5 hours), the forward reaction has plateaued.

  • Neutralization & Washing: Cool to room temperature. Wash the organic layer sequentially with 50 mL of 5% NaHCO₃ (to neutralize residual p-TsOH and unreacted isovaleric acid) and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove toluene via rotary evaporation. Purify the crude ester via fractional vacuum distillation to remove alkene byproducts.

Protocol B: Enzymatic Synthesis (Lipase-Catalyzed)

Causality Note: Novozym 435 (immobilized CALB) is highly active for aliphatic esters[2][6]. The addition of 4Å molecular sieves chemically sequesters water without thermal stress, preventing hydrolysis and pushing the yield >95%[5].

  • Preparation: In a 100 mL Erlenmeyer flask, combine 0.1 mol decanol (15.8 g) and 0.1 mol isovaleric acid (10.2 g). Note: An equimolar ratio is optimal for lipases to prevent acid-induced enzyme denaturation[4].

  • Solvent & Scavenger: Add 20 mL of n-hexane (non-polar solvent enhances lipase rigidity and activity) and 2.0 g of activated 4Å molecular sieves.

  • Catalysis: Add 1.3 g of Novozym 435 (5 wt% relative to total substrate mass).

  • Incubation: Seal the flask and place it in an orbital shaker at 150 rpm and 50°C.

  • In-Process Control (Self-Validation): Withdraw 50 µL aliquots at 6, 12, and 24 hours. Titrate against 0.1 M KOH using phenolphthalein. The reaction is validated as complete when the acid value drops below 2 mg KOH/g, indicating >95% conversion of isovaleric acid.

  • Purification: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme and molecular sieves. Wash the catalyst with cold hexane for reuse in subsequent cycles[5]. Remove the hexane from the filtrate via rotary evaporation to yield pure decyl isovalerate.

G E Free Lipase (E) EA E-Isovaleric Acid Complex E->EA + Acid AcylE Acyl-Enzyme Intermediate EA->AcylE - H2O AcylEB Acyl-E-Decanol Complex AcylE->AcylEB + Alcohol Water Water (H2O) AcylE->Water AcylEB->E - Ester Ester Decyl Isovalerate AcylEB->Ester Isovaleric Isovaleric Acid Isovaleric->EA Decanol Decanol Decanol->AcylEB

Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification.

Conclusion & Expert Recommendation

For the synthesis of decyl isovalerate, enzymatic esterification is objectively superior to chemical synthesis when evaluating yield, product purity, and downstream processing complexity.

While chemical synthesis offers a faster reaction time (4-6 hours vs. 12-24 hours), the aggressive thermal conditions (120°C) cause partial dehydration of the decanol and require tedious aqueous workups and vacuum distillation, ultimately capping the isolated yield at ~85%.

Conversely, the use of Novozym 435 at 50°C prevents side reactions entirely. By employing molecular sieves to shift the thermodynamic equilibrium, the enzymatic route achieves >95% conversion[4][5]. Furthermore, the ability to recover and reuse the immobilized lipase for over 10 cycles amortizes the initial catalyst cost[5], making it the recommended protocol for both bench-scale research and commercial flavor/fragrance production.

References

  • Chowdary, G. V., & Prapulla, S. G. (2003). Synthesis of ethyl isovalerate using Rhizomucor miehei lipase: optimization. Prikladnaia biokhimiia i mikrobiologiia, 39(3), 278-283.[Link]

  • Jaiswal, K. S., & Rathod, V. K. (2022). Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. The Chemical Record, 22(3), e202100213.[Link]

  • Karra-Chaâbouni, M., et al. (2010). Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2. Industrial & Engineering Chemistry Research, 49(15), 6756-6762.[Link]

  • Rani, K. N., et al. (2015). Kinetics of enzymatic esterification of oleic acid and decanol for wax ester and evaluation of its physico-chemical properties. Journal of the Taiwan Institute of Chemical Engineers, 56, 32-38.[Link]

  • Rubilar, M., et al. (2018). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega, 3(9), 11606–11613.[Link]

  • Shnaider, C., et al. (2018). Comparison of Esterifying Ability of Some Lipases. Researcher.Life.[Link]

Sources

Safety & Regulatory Compliance

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